molecular formula C5H2Cl2N4 B182131 4,7-dichloro-1H-imidazo[4,5-d]pyridazine CAS No. 17998-43-5

4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Cat. No.: B182131
CAS No.: 17998-43-5
M. Wt: 189 g/mol
InChI Key: KDFRQLMTRRFLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a useful research compound. Its molecular formula is C5H2Cl2N4 and its molecular weight is 189 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFRQLMTRRFLKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415433
Record name 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17998-43-5
Record name 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, a key heterocyclic intermediate in the development of novel pharmaceutical agents. Due to its structural analogy to purines, this scaffold is of significant interest for its potential applications in oncology and other therapeutic areas. This document outlines the core synthetic strategies, provides detailed experimental protocols for key transformations, and presents relevant quantitative data in a structured format.

Introduction

This compound is a crucial building block in medicinal chemistry.[1] Its reactive chlorine atoms provide handles for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. Early investigations into imidazo[4,5-d]pyridazines identified the 4,7-dichloro derivative as a key intermediate for accessing compounds with potential antitumor activity.

Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The most logical and referenced approach involves the construction of the imidazole ring onto a pre-functionalized pyridazine core. A plausible alternative route involves the initial synthesis of the imidazo[4,5-d]pyridazine ring system followed by a final chlorination step.

Primary Synthetic Pathway:

This strategy commences with the commercially available and inexpensive maleic hydrazide (3,6-dihydroxy pyridazine) and proceeds through a series of functional group manipulations on the pyridazine ring to install the necessary diamino functionality for the subsequent imidazole ring closure.

Primary_Synthetic_Pathway A 3,6-Dihydroxypyridazine (Maleic Hydrazide) B 3,6-Dichloropyridazine A->B  Chlorination   C 4,5-Dinitro-3,6-dichloropyridazine B->C  Nitration   D 4,5-Diamino-3,6-dichloropyridazine C->D  Reduction   E This compound D->E  Cyclization  

Figure 1: Primary synthetic pathway for this compound.

Alternative Synthetic Pathway:

This approach begins with the synthesis of the core imidazo[4,5-d]pyridazine ring system, followed by a double chlorination to yield the final product.

Alternative_Synthetic_Pathway A 1H-Imidazo[4,5-d]pyridazine- 4,7-diol B This compound A->B  Chlorination  

Figure 2: Alternative synthetic pathway via a diol intermediate.

Experimental Protocols

The following section provides detailed experimental procedures for the key steps outlined in the primary synthetic pathway. These protocols are based on established and analogous chemical transformations reported in the literature.

Synthesis of 3,6-Dichloropyridazine

This initial step involves the conversion of the dihydroxy functionality of maleic hydrazide to chloro groups. Two common and effective methods are presented below.

Method A: Using Phosphorus Oxychloride

Workflow_Chlorination_POCl3 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add 3,6-dihydroxypyridazine and POCl3 to a flask B Add solvent (optional, e.g., chloroform, toluene) A->B C Heat the mixture (e.g., 50-80 °C) B->C D Monitor reaction by TLC or GC C->D E Remove solvent and excess POCl3 in vacuo D->E F Purify by column chromatography E->F

Figure 3: Workflow for the chlorination of 3,6-dihydroxypyridazine using POCl3.

A mixture of 3,6-dihydroxypyridazine (11.20 g, 100 mmol) and phosphorus oxychloride (46.00 g, 300 mmol) in a suitable solvent such as chloroform (150 ml) is stirred in a round-bottom flask. The reaction mixture is heated to 50-65 °C for 3.5 to 4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After the reaction is complete, the solvent and excess phosphorus oxychloride are removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3,6-dichloropyridazine.

Method B: Using N-Chlorosuccinimide (NCS)

An alternative, often milder, method utilizes N-chlorosuccinimide as the chlorinating agent.

To a stirred suspension of 3,6-dihydroxypyridazine (9 g) in ethanol (27 g) is added hydrochloric acid (0.9 g). The mixture is heated to 40 °C. N-chlorosuccinimide (22.4 g) is then added portion-wise, maintaining the temperature between 40-45 °C. After the addition is complete, the reaction is stirred at 45-55 °C for 2 hours. The reaction mixture is then cooled to 5-10 °C to induce crystallization. The solid product is collected by filtration, washed with a small amount of cold absolute ethanol, and dried under vacuum.

ParameterMethod A (POCl₃)Method B (NCS)
Starting Material 3,6-Dihydroxypyridazine3,6-Dihydroxypyridazine
Chlorinating Agent Phosphorus oxychlorideN-Chlorosuccinimide
Solvent Chloroform/TolueneEthanol
Temperature 50-80 °C40-55 °C
Reaction Time 3.5 - 4 hours~3 hours
Yield ~87%~90%
Purity High after chromatographyHigh (99.3%)
Melting Point 68-69 °C68.2-68.7 °C

Table 1: Comparison of synthetic parameters for 3,6-dichloropyridazine.

Synthesis of 4,5-Diamino-3,6-dichloropyridazine (Proposed)

The synthesis of this key intermediate, while not explicitly detailed in the readily available literature, can be logically deduced from standard aromatic chemistry principles applied to the pyridazine system. The process involves a two-step sequence of nitration followed by reduction.

Step 1: Nitration of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is subjected to nitrating conditions, likely a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled temperatures to introduce two nitro groups at the 4 and 5 positions. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogens deactivates the ring, necessitating strong nitrating conditions.

Step 2: Reduction of 4,5-Dinitro-3,6-dichloropyridazine

The resulting dinitro compound is then reduced to the corresponding diamine. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl or Fe/HCl), are expected to be effective for this transformation.

Synthesis of this compound (Proposed)

The final step is the cyclization of the 4,5-diamino-3,6-dichloropyridazine to form the fused imidazole ring. This is a common transformation in heterocyclic chemistry.

A solution of 4,5-diamino-3,6-dichloropyridazine in an excess of formic acid is heated at reflux for several hours. Alternatively, the reaction can be carried out using triethyl orthoformate, with or without an acid catalyst. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by neutralization followed by extraction.

Alternative Synthesis via Chlorination of a Diol Intermediate

An alternative route involves the chlorination of 1H-imidazo[4,5-d]pyridazine-4,7-diol. This diol intermediate is commercially available or can be synthesized. The chlorination can be achieved using similar reagents as for the synthesis of 3,6-dichloropyridazine, such as phosphorus oxychloride.

A mixture of 1H-imidazo[4,5-d]pyridazine-4,7-diol and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by TLC. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

References

An In-Depth Technical Guide to the Preparation of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine from a Dichloropyridazine Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for preparing 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, a key heterocyclic intermediate in the development of novel therapeutic agents. The synthesis commences with the readily available starting material, 3,6-dichloropyridazine, and proceeds through a three-step sequence involving nitration, reduction, and cyclization. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The synthesis of this compound from 3,6-dichloropyridazine is a multi-step process that hinges on the introduction of two adjacent amino groups onto the pyridazine ring, followed by the formation of the fused imidazole ring. The 4,7-dichloro- derivative serves as a crucial intermediate for further functionalization in the development of various substituted imidazo[4,5-d]pyridazines.

The overall synthetic transformation can be depicted as follows:

Synthetic_Pathway start 3,6-Dichloropyridazine intermediate1 3,6-Dichloro-4,5-dinitropyridazine start->intermediate1 Nitration intermediate2 3,6-Dichloro-4,5-diaminopyridazine intermediate1->intermediate2 Reduction product This compound intermediate2->product Cyclization

Figure 1: Overall synthetic scheme for the preparation of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for key reaction parameters and product characteristics.

Step 1: Synthesis of 3,6-Dichloropyridazine

The starting material, 3,6-dichloropyridazine, can be synthesized from maleic hydrazide or 3,6-dihydroxypyridazine. A common and effective method involves the chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride.

Experimental Protocol:

To a stirred suspension of 3,6-dihydroxypyridazine in a suitable solvent such as chloroform, phosphorus oxychloride is added. The reaction mixture is heated under reflux for a specified duration. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)Melting Point (°C)
3,6-DihydroxypyridazinePhosphorus oxychlorideChloroform4Reflux (approx. 61)72.3599.03 (GC)68.1 - 68.7

Table 1: Summary of reaction conditions and results for the synthesis of 3,6-dichloropyridazine.

Step 2: Synthesis of 3,6-Dichloro-4,5-diaminopyridazine

This crucial intermediate is prepared through a two-step process from 3,6-dichloropyridazine: dinitration followed by reduction of the nitro groups.

Experimental Protocol:

3,6-Dichloropyridazine is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. The dichloropyridazine is added portion-wise to the cooled nitrating mixture, and the reaction temperature is carefully controlled. After the addition is complete, the reaction is allowed to proceed at a slightly elevated temperature. The reaction mixture is then poured onto crushed ice, and the precipitated product, 3,6-dichloro-4,5-dinitropyridazine, is collected by filtration, washed with water, and dried.

Experimental Protocol:

The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine hydrate or hydrogen gas. The dinitro compound is dissolved in a suitable solvent, the catalyst is added, and the reducing agent is introduced. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed to yield 3,6-dichloro-4,5-diaminopyridazine.

Note: Specific yields and reaction conditions for the reduction of 3,6-dichloro-4,5-dinitropyridazine are not detailed in the available literature and would need to be established experimentally.

Step 3: Synthesis of this compound

The final step involves the cyclization of the diamine intermediate to form the fused imidazole ring.

Experimental Protocol:

3,6-Dichloro-4,5-diaminopyridazine is heated under reflux in formic acid. Formic acid serves as both the solvent and the source of the one-carbon unit required for the formation of the imidazole ring. The reaction is typically carried out for several hours. After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with an appropriate base (e.g., ammonium hydroxide). The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.

Note: While this is the expected and logical final step, specific quantitative data such as yield and melting point for this transformation are not explicitly provided in the readily accessible scientific literature and would be subject to experimental determination.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental stages.

Nitration_Workflow A Prepare Nitrating Mixture (Fuming HNO3 + Conc. H2SO4) B Cool Mixture A->B C Add 3,6-Dichloropyridazine (Portion-wise) B->C D Stir at Elevated Temperature C->D E Pour onto Ice D->E F Filter Precipitate E->F G Wash with Water F->G H Dry Product G->H

Figure 2: Workflow for the nitration of 3,6-dichloropyridazine.

Reduction_Workflow A Dissolve Dinitro Compound in Solvent B Add Catalyst (e.g., Pd/C) A->B C Add Reducing Agent (e.g., Hydrazine Hydrate) B->C D Monitor Reaction C->D E Filter Catalyst D->E F Remove Solvent E->F G Obtain Diamine Product F->G

Figure 3: Workflow for the reduction of the dinitro intermediate.

Cyclization_Workflow A Reflux Diamine in Formic Acid B Cool Reaction Mixture A->B C Pour into Water B->C D Neutralize with Base C->D E Filter Precipitate D->E F Wash with Water E->F G Dry Final Product F->G

Figure 4: Workflow for the cyclization to form the final product.

Conclusion

The synthesis of this compound from 3,6-dichloropyridazine represents a key transformation in the generation of a versatile scaffold for medicinal chemistry and drug discovery. While the overall synthetic strategy is logical and based on established chemical principles, this guide highlights the need for further experimental work to establish precise, optimized conditions and to fully characterize the intermediates and the final product. The provided protocols and workflows serve as a solid foundation for researchers to undertake the synthesis of this important compound and its derivatives.

An In-depth Technical Guide on the NMR Characterization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, a key heterocyclic intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct spectral data in public literature, this document presents predicted ¹H and ¹³C NMR data based on analogous structures, a comprehensive experimental protocol for acquiring such data, and a relevant signaling pathway where imidazo[4,5-d]pyridazine derivatives often play a role.

Predicted NMR Data

The chemical shifts for this compound have been estimated based on data from related heterocyclic systems, including pyridazines and imidazoles. The electron-withdrawing effects of the chlorine atoms and the electronic environment of the fused ring system are taken into account.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-28.0 - 8.5s-The chemical shift is influenced by the adjacent nitrogen atoms in the imidazole ring.
N-H13.0 - 14.0br s-The broad signal is typical for an acidic proton of an N-H group in a heterocyclic system and may be solvent-dependent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-2140 - 145The chemical shift is characteristic of a carbon atom situated between two nitrogen atoms in an imidazole ring.
C-4150 - 155The presence of an adjacent chlorine atom and nitrogen atoms leads to a downfield shift.
C-4a130 - 135A quaternary carbon at the ring junction.
C-7150 - 155Similar to C-4, this carbon is deshielded due to the attached chlorine and adjacent nitrogen atoms.
C-7a145 - 150A quaternary carbon at the ring junction, influenced by the fused imidazole ring.

Experimental Protocols for NMR Analysis

The following is a detailed methodology for the NMR characterization of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the initial solvent due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may exchange or have a different chemical shift.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Parameters:

  • Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • 2D NMR (for structural confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals that are directly bonded.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Signaling Pathway Context

Imidazo[4,5-d]pyridazine derivatives are structurally related to purines and have been investigated as inhibitors of various protein kinases involved in cell signaling pathways, particularly in the context of cancer therapy.[1] One such family of targets is the Pim kinases, which are serine/threonine kinases implicated in cell survival and proliferation.[1]

Pim_Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylation pBad p-Bad BclXL Bcl-xL Bad->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Inhibits Imidazopyridazine 4,7-dichloro-1H- imidazo[4,5-d]pyridazine (Derivative) Imidazopyridazine->Pim1 Inhibition Gene_Expression Gene Expression (e.g., Pim-1) STAT_dimer->Gene_Expression Transcription Gene_Expression->Pim1 Translation

Caption: Pim Kinase Signaling Pathway and Potential Inhibition by Imidazo[4,5-d]pyridazine Derivatives.

References

Elucidation of the Molecular Structure of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine via Single-Crystal X-ray Crystallography: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the process for determining the three-dimensional atomic structure of the novel heterocyclic compound 4,7-dichloro-1H-imidazo[4,5-d]pyridazine through single-crystal X-ray crystallography. While a specific crystallographic study for this exact molecule is not publicly available, this document presents a representative methodology and hypothetical data based on established crystallographic principles and studies of analogous compounds. The protocols outlined herein cover synthesis, crystallization, data collection, and structure refinement. Furthermore, potential biological implications are discussed, with a focus on kinase inhibition, a common activity for this class of compounds.

Introduction

Imidazo[4,5-d]pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy makes them promising candidates for interacting with a variety of biological targets, particularly protein kinases.[1][2][3] The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, especially in oncology and immunology.[4][5]

The precise determination of the three-dimensional structure of a molecule is paramount for understanding its chemical properties and biological activity. X-ray crystallography is the gold standard for obtaining high-resolution structural information of crystalline solids, providing unambiguous insights into bond lengths, bond angles, and intermolecular interactions.[6] This guide details the hypothetical structure elucidation of this compound, a key intermediate for the synthesis of more complex derivatives.[7]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the title compound can be adapted from methods used for analogous imidazopyridazine derivatives. A common approach involves the condensation of a substituted diamine with a dicarbonyl compound, followed by chlorination.

Protocol:

  • Step 1: Synthesis of a diaminopyridazine precursor. A suitable starting material, such as a diaminopyridazine derivative, would be synthesized according to established literature procedures.

  • Step 2: Imidazole ring formation. The diaminopyridazine precursor is reacted with a one-carbon synthon, such as formic acid or a derivative, to construct the fused imidazole ring.

  • Step 3: Chlorination. The resulting imidazo[4,5-d]pyridazine core is then subjected to a chlorination reaction, for example, using phosphorus oxychloride (POCl₃), to introduce the chloro substituents at the 4 and 7 positions.

  • Purification. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.

Protocol:

  • Solvent Screening: A small amount of the purified compound is subjected to crystallization trials with a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify suitable conditions.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely capped vial, allowing for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Two common vapor diffusion methods are employed:

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution.

    • Sitting Drop: A drop of the concentrated solution is placed on a post in a sealed chamber containing a larger volume of a precipitant solution.

  • Crystal Selection: Once crystals of suitable size and quality (typically > 0.1 mm in all dimensions with well-defined faces) are obtained, a single crystal is carefully selected and mounted on a goniometer head.

X-ray Diffraction Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Protocol:

  • Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Instrumentation: The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD or CMOS).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Data Presentation: Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for this compound, derived from known structures of similar heterocyclic compounds.

ParameterHypothetical Value
Chemical FormulaC₅H₂Cl₂N₄
Formula Weight189.01 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.82
b (Å)13.53
c (Å)19.61
α (°)90
β (°)93.40
γ (°)90
Volume (ų)1009.8
Z4
Calculated Density (g/cm³)1.243
Absorption Coefficient (mm⁻¹)0.75
F(000)376
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected5890
Independent reflections2345 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.055, wR2 = 0.145
R indices (all data)R1 = 0.070, wR2 = 0.160

Structure Solution and Refinement

The collected diffraction data are used to solve and refine the crystal structure.

Protocol:

  • Structure Solution: The phase problem is solved using direct methods, which are typically successful for small molecules. This initial solution provides a preliminary electron density map.

  • Model Building: Atoms are fitted into the electron density map to build an initial molecular model.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.

  • Difference Fourier Maps: Difference Fourier maps are calculated to locate any missing atoms (such as hydrogen atoms) or to identify regions of disordered electron density.

  • Final Model Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystallization Single Crystal Growth (Vapor Diffusion/Slow Evaporation) purification->crystallization data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection data_processing Data Processing (Integration and Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Model Validation and Final Structure refinement->validation

Caption: Experimental workflow for the structure elucidation of this compound.

Potential Signaling Pathway Inhibition

Given that imidazopyridazine derivatives are known to be potent kinase inhibitors, a plausible biological target for compounds derived from this compound is the Tyrosine Kinase 2 (Tyk2) signaling pathway, which is implicated in various immune-mediated diseases.[8][9]

tyk2_pathway Hypothetical Inhibition of the Tyk2 Signaling Pathway cytokine Cytokines (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor binds tyk2 Tyk2 receptor->tyk2 activates jak JAK receptor->jak activates stat STAT tyk2->stat phosphorylates jak->stat phosphorylates stat_p p-STAT dimer STAT Dimerization stat_p->dimer nucleus Nucleus dimer->nucleus translocates to transcription Gene Transcription (Inflammatory Response) nucleus->transcription initiates inhibitor This compound Derivative inhibitor->tyk2 inhibits

Caption: Hypothetical inhibition of the Tyk2 signaling pathway by a derivative of the title compound.

Conclusion

This technical guide outlines a robust and comprehensive, albeit hypothetical, framework for the structural elucidation of this compound using single-crystal X-ray crystallography. The detailed protocols and representative data provide a clear roadmap for researchers working with this and related heterocyclic systems. The definitive structural information obtained from such an analysis is indispensable for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents, particularly kinase inhibitors targeting pathways such as the Tyk2 signaling cascade.

References

physicochemical properties of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to purines makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known , including its molecular structure, and predicted properties. This document also outlines general methodologies for the synthesis and characterization of related compounds, and discusses the potential biological significance of this chemical entity by examining the signaling pathways modulated by the broader class of imidazo[4,5-d]pyridazine derivatives.

Introduction

The imidazo[4,5-d]pyridazine ring system is a purine analog that has garnered considerable attention in the field of drug discovery. The replacement of the pyrimidine ring in purines with a pyridazine ring offers a unique scaffold for the design of molecules with diverse biological activities. Among the derivatives of this heterocyclic system, this compound serves as a crucial intermediate in the synthesis of a variety of substituted imidazo[4,5-d]pyridazines.[1] These subsequent molecules have been explored for their potential as anticancer, antiviral, and kinase-inhibiting agents.[2][3] A thorough understanding of the physicochemical properties of the parent dichloro-compound is essential for the efficient design, synthesis, and development of new drug candidates.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the available data is predicted and experimental validation is limited in the public domain.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₂Cl₂N₄[4][5][6]
Molecular Weight 189.00 g/mol [5]
Monoisotopic Mass 187.96565 Da[4]
Predicted XlogP 1.3[4][7]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis and Characterization

General Synthetic Approach

The synthesis of the imidazo[4,5-d]pyridazine core typically involves the condensation of a substituted diamine with a suitable cyclizing agent. For this compound, a plausible synthetic route would start from a dichlorinated diaminopyridazine precursor. The general workflow can be visualized as follows:

Synthesis_Workflow Starting_Material Dichlorinated Diaminopyridazine Cyclization_Step Cyclization (e.g., with formic acid or orthoester) Starting_Material->Cyclization_Step Product This compound Cyclization_Step->Product

Caption: General synthetic workflow for imidazo[4,5-d]pyridazines.

Characterization Methods

The characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.

¹H and ¹³C NMR are fundamental for structural elucidation. While specific spectra for the target compound are not available, data for related pyridazine and imidazopyridine derivatives can provide expected chemical shift regions.[8][9][10] For this compound, one would expect to observe a signal for the imidazole proton in the ¹H NMR spectrum and distinct signals for the carbon atoms of the fused ring system in the ¹³C NMR spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peaks would correspond to its isotopic distribution due to the presence of two chlorine atoms.[4][11]

IR spectroscopy would provide information about the functional groups present in the molecule. Characteristic peaks for N-H stretching of the imidazole ring and C=N and C=C stretching of the heterocyclic rings would be expected.[12][13]

Potential Biological Significance and Signaling Pathways

While the specific biological targets and signaling pathways modulated by this compound are not yet elucidated, the broader class of imidazopyridazine derivatives has shown significant activity in various biological systems. This suggests that this compound, as a key synthetic intermediate, is a gateway to compounds with potential therapeutic applications.

Derivatives of the imidazo[4,5-d]pyridazine scaffold have been investigated for their roles as:

  • Kinase Inhibitors: Many imidazopyridazine-based compounds have been developed as inhibitors of various kinases, which are crucial regulators of cell signaling. Pathways such as the PI3K/mTOR pathway, which is often dysregulated in cancer and fibrotic diseases, have been targeted by such inhibitors.[14]

  • Antiviral Agents: Some imidazo[4,5-d]pyridazine nucleosides have been shown to modulate the activity of viral enzymes, such as helicases, suggesting a potential for the development of antiviral drugs.[3][15]

  • Anticancer Agents: The structural similarity to purines makes these compounds candidates for interfering with nucleic acid metabolism and other cellular processes critical for cancer cell proliferation.[2]

The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling cascades that are essential for cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway cluster_0 Kinase Signaling Kinase Kinase Substrate Substrate Kinase->Substrate ATP Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor Imidazo[4,5-d]pyridazine Derivative Inhibitor->Kinase Inhibition

Caption: General mechanism of kinase inhibition by small molecules.

Conclusion

This compound is a foundational molecule for the synthesis of a wide array of biologically active compounds. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, its predicted characteristics and the known activities of its derivatives highlight its importance in medicinal chemistry. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its potential in the development of novel therapeutics. This guide serves as a summary of the current knowledge and a starting point for future research endeavors.

References

An In-depth Technical Guide on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine: Synthesis, Qualitative Solubility, and Potential as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound belonging to the imidazopyridazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets. Imidazopyridazine derivatives have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors in the field of oncology. This technical guide provides an overview of the available information on this compound, focusing on its synthesis, qualitative solubility in organic solvents, and its potential role as a kinase inhibitor.

Physicochemical Properties and Qualitative Solubility

Organic SolventQualitative SolubilityRationale
Dimethylformamide (DMF)Likely SolubleCommonly used as a solvent in the synthesis of related heterocyclic compounds, suggesting good solubility.
Dimethyl Sulfoxide (DMSO)Likely SolubleA common solvent for screening and biological assays of heterocyclic compounds.
MethanolLikely SolubleUsed in the synthesis of various pyridazine derivatives, indicating at least moderate solubility.[1]
EthanolLikely SolubleEmployed in the synthesis of related pyridazine compounds, suggesting solubility.[1]
ChloroformPotentially SolubleChlorinated solvents are often used in the purification of heterocyclic compounds.
Dichloromethane (DCM)Potentially SolubleA common solvent for organic synthesis and chromatography of heterocyclic molecules.
BenzenePotentially SolubleMentioned as a solvent in the synthesis of a related dichloro-oxadiazolo-pyridazine derivative.[2]

Experimental Protocols

General Experimental Protocol for Solubility Determination (Shake-Flask Method)

Given the absence of specific published protocols for this compound, a general and widely accepted method for determining the solubility of a solid in an organic solvent is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., Methanol, DMF, DMSO)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid phase. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Synthesis of this compound

This compound serves as a crucial intermediate in the synthesis of various substituted imidazo[4,5-d]pyridazines with potential biological activities.[3] The general synthetic approach involves the construction of the fused imidazole and pyridazine ring system, followed by chlorination.

G General Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Cyclization and Chlorination start1 Diaminomaleonitrile int1 4,5-Dicyanoimidazole start1->int1 Reaction with Orthoformate start2 Orthoformate start2->int1 int2 1H-Imidazo[4,5-d]pyridazine-4,7-diol int1->int2 Cyclization with Hydrazine final_product This compound int2->final_product Chlorination (e.g., POCl3)

Caption: A generalized workflow for the synthesis of the target compound.

Potential as a Kinase Inhibitor

The imidazopyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the ATP-binding site of kinases, inhibitors can modulate these signaling pathways and exert therapeutic effects.

Derivatives of the imidazo[4,5-d]pyridazine core have been investigated as inhibitors of various kinases, including those involved in cell cycle progression and signal transduction. The general mechanism of action involves the competitive inhibition of ATP binding to the kinase domain.

G General Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_inhibitor Inhibition cluster_downstream Downstream Effects receptor Receptor Tyrosine Kinase kinase Target Kinase receptor->kinase Activates growth_factor Growth Factor growth_factor->receptor Binds p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) atp ATP atp->kinase substrate Substrate Protein substrate->kinase p_substrate->cellular_response Leads to inhibitor This compound (or derivative) inhibitor->kinase Inhibits ATP Binding

Caption: A diagram illustrating the potential mechanism of kinase inhibition.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly as a scaffold for the development of kinase inhibitors. While quantitative solubility data remains elusive, qualitative assessments based on its synthetic utility suggest its solubility in common polar aprotic and protic organic solvents. The provided general experimental protocol for solubility determination can be employed to generate precise data for this compound. Further research into the synthesis of novel derivatives and their evaluation as kinase inhibitors is warranted to fully explore the therapeutic potential of this promising molecular framework.

References

The Imidazo[4,5-d]pyridazine Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-d]pyridazine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry. Its discovery in the mid-20th century, driven by the quest for novel antimetabolites, has paved the way for the development of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of the imidazo[4,5-d]pyridazine scaffold, detailing its synthesis and the evolution of its therapeutic applications. The document summarizes key quantitative data, provides detailed experimental protocols for seminal syntheses, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.

Discovery and Historical Context

The exploration of the imidazo[4,5-d]pyridazine ring system was initiated as part of a broader investigation into purine analogs with potential as antimetabolites for cancer chemotherapy. The structural resemblance to the purine nucleus, a fundamental component of nucleic acids, suggested that these aza-analogs could interfere with cellular processes.

The Pioneering Synthesis by Castle and Seese (1958)

The first reported synthesis of the imidazo[4,5-d]pyridazine scaffold was accomplished by Raymond N. Castle and William S. Seese in 1958. Their work was inspired by the antitumor activity of 8-azaguanine, another purine analog. By replacing a carbon-nitrogen pair in the pyrimidine portion of the purine ring with two adjacent nitrogen atoms, they successfully constructed the novel imidazo[4,5-d]pyridazine core. This seminal work laid the foundation for all subsequent research on this heterocyclic system.

The initial synthesis started from imidazole-4,5-dicarboxylic acid and led to the preparation of several 4,7-disubstituted derivatives, including the key intermediate 4,7-dihydroxyimidazo[4,5-d]pyridazine.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthetic routes to the imidazo[4,5-d]pyridazine scaffold have been refined and expanded, allowing for the introduction of a wide array of substituents and the generation of diverse chemical libraries for biological screening.

Initial Synthetic Approach

The classical synthesis developed by Castle and Seese remains a fundamental approach. It involves the condensation of a suitably substituted imidazole-4,5-dicarbonyl compound with hydrazine, leading to the formation of the pyridazine ring fused to the imidazole core.

Initial_Synthesis_of_Imidazo_4_5_d_pyridazine_Scaffold imidazole_dicarboxylic_acid Imidazole-4,5-dicarboxylic acid diester Dimethyl imidazole-4,5-dicarboxylate imidazole_dicarboxylic_acid->diester Esterification dihydrazide Imidazole-4,5-dicarboxylic acid dihydrazide diester->dihydrazide Hydrazinolysis dihydroxy_scaffold 4,7-Dihydroxyimidazo[4,5-d]pyridazine dihydrazide->dihydroxy_scaffold Cyclization dichloro_scaffold 4,7-Dichloroimidazo[4,5-d]pyridazine dihydroxy_scaffold->dichloro_scaffold Chlorination

Figure 1: Initial synthetic pathway to the imidazo[4,5-d]pyridazine scaffold.
Modern Synthetic Strategies

Contemporary synthetic methods often employ transition metal-catalyzed cross-coupling reactions to introduce diverse functionalities onto the imidazo[4,5-d]pyridazine core. These methods offer greater flexibility and efficiency in the synthesis of complex derivatives. A general modern approach involves the construction of a functionalized pyridazine ring followed by the annulation of the imidazole ring.

Modern_Synthetic_Strategy pyridazine_precursor Substituted Pyridazine Precursor functionalized_pyridazine Functionalized Pyridazine pyridazine_precursor->functionalized_pyridazine Functionalization (e.g., Halogenation) annulation Imidazole Ring Annulation functionalized_pyridazine->annulation Reaction with amine and cyclization final_product Substituted Imidazo[4,5-d]pyridazine annulation->final_product

Figure 2: Generalized modern synthetic approach to imidazo[4,5-d]pyridazines.

Therapeutic Potential and Biological Activities

The imidazo[4,5-d]pyridazine scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic areas.

Anticancer Activity

The initial impetus for the synthesis of imidazo[4,5-d]pyridazines was their potential as anticancer agents. This has remained a major focus of research, with numerous derivatives exhibiting potent activity against various cancer cell lines.

A significant number of imidazo[4,5-d]pyridazine derivatives have been developed as potent kinase inhibitors. Notably, the FDA-approved drug Ponatinib , an imidazo[1,2-b]pyridazine, highlights the potential of this broader class of compounds in targeting kinases. While not a direct imidazo[4,5-d]pyridazine, its success has spurred further interest in related scaffolds. Research has shown that imidazo[4,5-d]pyridazine derivatives can effectively inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

Kinase_Inhibition_Signaling_Pathway ligand Imidazo[4,5-d]pyridazine Kinase Inhibitor kinase Protein Kinase (e.g., CDK9) ligand->kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response inhibition Inhibition

Figure 3: Mechanism of action of imidazo[4,5-d]pyridazine-based kinase inhibitors.

Table 1: Anticancer Activity of Selected Imidazo[4,5-d]pyridazine Derivatives

CompoundTarget/Cell LineActivity (IC50/ID50)Reference
N4-substituted imidazo[4,5-d]pyridazine nucleosidesMurine L1210 leukemia and B16 melanoma cells>50 µg/mL[1]
Imidazo[4,5-b]pyridine derivativesCDK90.63-1.32 µM[2]
Imadazopyrazine derivativesCDK90.18–1.78 µM[3]
Antiviral Activity

The structural similarity of the imidazo[4,5-d]pyridazine core to purines also makes it a promising scaffold for the development of antiviral agents that can interfere with viral nucleic acid replication.

Table 2: Antiviral Activity of Selected Imidazo[4,5-d]pyridazine Derivatives

CompoundVirusActivity (IC50)Reference
ImadazopyrazinesHuman Coronavirus 229E63.28 µM[4]
Pyrazine ConjugatesSARS-CoV-20.120 mM[5]
Other Pharmacological Activities

Derivatives of the imidazo[4,5-d]pyridazine scaffold have also been investigated for a variety of other pharmacological effects.[1] Early studies explored their potential as anticonvulsant agents.[1] More recent research has identified derivatives with antihistamine, antiallergic, and antitubercular properties.[1]

Experimental Protocols

Synthesis of 4,7-Dihydroxyimidazo[4,5-d]pyridazine

The following protocol is adapted from the original 1958 publication by Castle and Seese.

Workflow:

Experimental_Workflow_Synthesis start Start: Imidazole-4,5-dicarboxylic acid dihydrazide reflux Reflux with water start->reflux cool Cool the reaction mixture reflux->cool precipitate Collect the precipitate by filtration cool->precipitate wash Wash the precipitate with water and ethanol precipitate->wash dry Dry the product wash->dry end_product End Product: 4,7-Dihydroxyimidazo[4,5-d]pyridazine dry->end_product

Figure 4: Experimental workflow for the synthesis of 4,7-dihydroxyimidazo[4,5-d]pyridazine.

Procedure:

  • A suspension of imidazole-4,5-dicarboxylic acid dihydrazide (1.84 g, 0.01 mole) in 50 mL of water is prepared in a round-bottom flask.

  • The mixture is heated under reflux for four hours.

  • The reaction mixture is then cooled to room temperature.

  • The resulting white, crystalline precipitate is collected by filtration.

  • The collected solid is washed sequentially with water and ethanol.

  • The product, 4,7-dihydroxyimidazo[4,5-d]pyridazine, is dried. The reported yield is 1.2 g (72%).

General Procedure for Kinase Inhibition Assay

The following is a generalized protocol for assessing the kinase inhibitory activity of imidazo[4,5-d]pyridazine compounds.

Procedure:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution to obtain a range of concentrations.

  • In a microplate, combine the kinase enzyme, a suitable substrate, and ATP in a buffered solution.

  • Add the test compound dilutions or DMSO (as a vehicle control) to the wells.

  • Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.

  • Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The imidazo[4,5-d]pyridazine scaffold, born from the rational design of purine analogs, has evolved into a versatile and highly valuable core in modern medicinal chemistry. From its initial exploration as a potential anticancer agent to its current applications in kinase inhibition and antiviral therapy, this heterocyclic system continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies have matured from classical cyclization reactions to sophisticated transition metal-catalyzed functionalizations, enabling the creation of vast and diverse compound libraries. The ongoing research into the biological activities of imidazo[4,5-d]pyridazine derivatives promises to uncover new therapeutic opportunities and further solidify the importance of this remarkable scaffold in the development of future medicines. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.

References

Spectroscopic and Synthetic Profile of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, the following tables present predicted spectroscopic data. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and by analogy to structurally related compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the proton on the imidazole ring and a broad singlet for the N-H proton. The chemical shift of the C-H proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the fused pyridazine ring.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm) Multiplicity
~14.0 - 15.0br s
~8.5 - 9.0s
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system. The carbons bearing chlorine atoms (C4 and C7) are expected to be significantly deshielded.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~150 - 155C4, C7
~140 - 145C2
~130 - 135C4a, C7a
Predicted Mass Spectrometry Data

Mass spectrometry data is predicted for the molecular ion. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 9:6:1.

Predicted Mass Spectrometry Data (EI)
m/z Relative Abundance (%)
188100
19065
19210

Note: The molecular formula is C₅H₂Cl₂N₄, with a monoisotopic mass of 187.9656 Da.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic peaks for N-H stretching, C-H stretching, C=N stretching, and C-Cl stretching.

Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Intensity
3100 - 3000Medium
3050 - 2950Weak
1600 - 1550Medium
1450 - 1400Medium
800 - 700Strong

Representative Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,5-diamino-3,6-dichloropyridazine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent such as a mixture of sulfuric acid and nitric acid, cooled to 0 °C, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

  • Allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over ice and collect the precipitated dinitro intermediate by filtration.

  • Reduce the dinitro compound to the corresponding diamine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain 4,5-diamino-3,6-dichloropyridazine.

Step 2: Cyclization to this compound

  • Dissolve 4,5-diamino-3,6-dichloropyridazine in an excess of formic acid.

  • Heat the reaction mixture at reflux for several hours.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Characterization: The final product should be characterized using the spectroscopic methods outlined in Section 1 (NMR, MS, and IR) to confirm its identity and purity.

Workflow and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for characterization.

Synthesis_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine Dinitro_Intermediate Dinitro_Intermediate 3,6-Dichloropyridazine->Dinitro_Intermediate Nitration 4,5-Diamino-3,6-dichloropyridazine 4,5-Diamino-3,6-dichloropyridazine Dinitro_Intermediate->4,5-Diamino-3,6-dichloropyridazine Reduction This compound This compound 4,5-Diamino-3,6-dichloropyridazine->this compound Cyclization (Formic Acid)

Caption: Proposed synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Crude_Product Crude 4,7-dichloro-1H- imidazo[4,5-d]pyridazine Purification Recrystallization or Column Chromatography Crude_Product->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Caption: General workflow for the purification and characterization of the target compound.

Conclusion

This technical guide provides a summary of the predicted spectroscopic data for this compound and a representative synthetic protocol. While experimental data remains elusive in the public domain, this document is intended to equip researchers with the necessary foundational knowledge for the synthesis, purification, and characterization of this important heterocyclic compound. The provided workflows and predicted data serve as a valuable starting point for further investigation and application in drug discovery and development programs.

theoretical calculations on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Analysis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, where it serves as a crucial intermediate for the synthesis of potential therapeutic agents.[1][2] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and the development of novel derivatives. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these characteristics at an atomic level. This guide outlines the standard computational methodologies employed for such an analysis and presents the expected data in a structured format, serving as a comprehensive resource for researchers in computational chemistry and drug development. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively available in published literature, this document details the established protocols and expected outcomes based on studies of structurally related compounds.[3]

Molecular Structure

The foundational step in any theoretical analysis is the definition of the molecular structure. This compound is composed of a fused imidazole and pyridazine ring system, with two chlorine substituents.

  • Molecular Formula: C₅H₂Cl₂N₄[4]

  • SMILES: C1=NC2=C(N1)C(=NN=C2Cl)Cl[4]

  • InChI Key: KDFRQLMTRRFLKG-UHFFFAOYSA-N[4]

Caption: 2D structure of this compound.

Theoretical Framework and Computational Methodology

Quantum chemical calculations are essential for predicting the properties of a molecule. The workflow for such a study is systematic, beginning with structural optimization and followed by the calculation of various properties.

G start Define Input Structure (e.g., from SMILES) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy State (No imaginary frequencies) freq_calc->verify_min error Error: Re-optimize or Adjust Method verify_min->error Failure property_calc Calculate Properties: - Electronic (HOMO/LUMO) - Spectral (NMR, IR) - Atomic Charges verify_min->property_calc Success error->geom_opt analysis Data Analysis and Interpretation property_calc->analysis

Caption: Standard workflow for theoretical molecular analysis.

Experimental Protocols
  • Software: All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is the most common and reliable method for such analyses. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between accuracy and computational cost.[3]

  • Basis Set: The 6-31G(d,p) basis set is a standard choice for molecules of this type, providing a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[3]

  • Geometry Optimization: The initial molecular structure would be optimized to find the lowest energy conformation. This process adjusts the positions of all atoms until the net force on each atom is negligible.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Predicted Molecular Properties (Data Presentation)

The following tables provide a structured format for presenting the key quantitative data obtained from theoretical calculations.

Geometric Parameters

The optimized geometry provides the most stable arrangement of atoms. Key bond lengths, bond angles, and dihedral angles define the molecule's 3D shape.

Table 1: Selected Bond Lengths

Atom 1 Atom 2 Calculated Bond Length (Å)
C4 Cl Value
C7 Cl Value
N1 C2 Value
N1 C5a Value
C4 N3 Value

| N8 | C7a | Value |

Table 2: Selected Bond Angles

Atom 1 Atom 2 Atom 3 Calculated Bond Angle (°)
Cl C4 N3 Value
Cl C7 N8 Value
C2 N1 C5a Value

| N1 | C2 | N3 | Value |

Table 3: Selected Dihedral Angles

Atom 1 Atom 2 Atom 3 Atom 4 Calculated Dihedral Angle (°)
Cl C4 N3 C2 Value
C4 N3 C2 N1 Value

| N1 | C5a | C4a | N8 | Value |

Electronic Properties

Electronic properties determine the molecule's reactivity, polarity, and spectroscopic characteristics.

Table 4: Mulliken Atomic Charges

Atom Atomic Charge (e)
Cl (on C4) Value
Cl (on C7) Value
N1 Value
N3 Value
N8 Value
N9 Value

(Note: Mulliken charges provide a qualitative measure of the partial charge distribution across the molecule.)

Table 5: Frontier Molecular Orbitals

Parameter Energy (eV)
Highest Occupied Molecular Orbital (HOMO) Value
Lowest Unoccupied Molecular Orbital (LUMO) Value

| HOMO-LUMO Energy Gap (ΔE) | Value |

The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

G cluster_0 homo HOMO (Highest Occupied Molecular Orbital) Electron Donor lumo LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor homo->lumo   ΔE = ELUMO - EHOMO   (Reactivity Indicator) p1->p2 Energy

Caption: Relationship between HOMO, LUMO, and the energy gap.

Conclusion

A theoretical investigation using DFT methods would provide invaluable, atom-level insights into the structural and electronic nature of this compound. The optimized geometric parameters, charge distribution, and frontier orbital analysis collectively form a detailed profile of the molecule's intrinsic properties. This data is crucial for understanding its reactivity, stability, and potential interactions with biological targets, thereby guiding further experimental work in the synthesis of novel and more effective pharmaceutical agents. The methodologies and data structures presented in this guide serve as a standardized framework for conducting and reporting such computational studies.

References

The Imidazo[4,5-d]pyridazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to its Diverse Biological Activities and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[4,5-d]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities associated with the imidazo[4,5-d]pyridazine core and its isomers, such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery.

Anticancer Activity

Derivatives of the imidazo[4,5-d]pyridazine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

Cyclin-Dependent Kinase (CDK) Inhibition

Several imidazo[4,5-d]pyridazine and related imidazopyridine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[1] For instance, certain imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have shown low nanomolar inhibitory activity against CDK4/6, leading to significant tumor growth inhibition in xenograft models.[2] Similarly, imidazo[1,2-b]pyridazine analogs have been developed as potent inhibitors of CDK12 and CDK13, which are involved in regulating transcription and the DNA damage response.[3]

Quantitative Data: Anticancer Activity of Imidazo[4,5-d]pyridazine and its Analogs

Compound ClassTargetCell LineActivity (IC50/GI50)Reference
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidinesCDK4/6Colo-205, U87MGLow nanomolar[2]
Imidazo[1,2-b]pyridazinesCDK12MDA-MB-231Low nanomolar[3]
2,3-Diaryl-3H-imidazo[4,5-b]pyridines-K562Moderate cytotoxicity[4]
Imidazo[1,2-b]pyridazine-thiadiazolesEGFR kinaseMCF-77.15 µM (kinase inhibition)[5]
Imidazo[1,2-b]pyridazine-thiadiazoles-A54935.1 µg/mL[5]
Imidazo[4,5-c]pyridin-2-onesSrc, FynU87, U251, T98GSubmicromolar[6]
Other Kinase Inhibition

Beyond CDKs, these scaffolds have shown inhibitory activity against other kinase families. For example, imidazo[4,5-b]pyridines have been developed as potent dual inhibitors of FLT3 and Aurora kinases for the treatment of acute myeloid leukemia. Additionally, imidazo[1,2-b]pyridazines have been identified as inhibitors of DYRK kinases, which are implicated in cancer and neurological disorders. PIM kinases, involved in the malignant transformation of hematopoietic cells, are also targeted by imidazo[1,2-b]pyridazines.[7]

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Imidazo[4,5-d]pyridazine test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8][9]

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]

  • After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[8][9]

  • Remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]

  • Incubate the plate for 15 minutes with shaking to ensure complete dissolution.[8]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

CDK_Inhibition cluster_G1_S G1-S Transition cluster_Inhibition cluster_outcome Outcome CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Imidazo_pyridazine Imidazo[4,5-d]pyridazine Derivative Imidazo_pyridazine->CDK4_6 inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

CDK4/6 Inhibition by Imidazo[4,5-d]pyridazine Derivatives.

Antimicrobial Activity

The structural similarity of the imidazo[4,5-d]pyridazine core to purine nucleosides makes it an attractive scaffold for the development of novel antimicrobial agents.

Antibacterial Activity

Derivatives of imidazo[4,5-b]pyridine have shown efficacy against both Gram-positive and Gram-negative bacteria.[10][11][12] For example, certain compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.[10][11] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.[11]

Quantitative Data: Antimicrobial Activity of Imidazo[4,5-d]pyridazine Analogs

Compound ClassOrganismActivity (MIC)Reference
Imidazo[4,5-b]pyridinesE. coliStrong activity[10]
Imidazo[4,5-b]pyridinesS. aureusSignificant efficacy[10]
Imidazo[4,5-b]pyridinesP. aeruginosaEffective[10]
Amidino-substituted imidazo[4,5-b]pyridinesE. coli32 µM[13]
Antifungal and Antiviral Activities

Some imidazo[4,5-d]pyridazine derivatives have also been investigated for their antifungal and antiviral properties.[14] For instance, certain imidazo[4,5-c]pyridine derivatives have shown high potency and selectivity against the Hepatitis C Virus (HCV) by inhibiting viral RNA-dependent RNA polymerase.[15][16]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Imidazo[4,5-d]pyridazine test compounds

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.

  • Inoculate each well (except for a sterility control) with the diluted bacterial suspension. Include a growth control well with no compound.

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Serial Dilution of Imidazo[4,5-d]pyridazine Compound in 96-well plate start->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end NFkB_STAT3_Inhibition cluster_Stimulus Inflammatory Stimulus cluster_Pathway Signaling Cascade cluster_Inhibition cluster_Response Inflammatory Response LPS LPS/Cytokines IKK IKK LPS->IKK STAT3 STAT3 LPS->STAT3 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Pro_inflammatory_Genes activates transcription pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Pro_inflammatory_Genes activates transcription Imidazo_pyridazine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridazine->NFkB inhibits translocation Imidazo_pyridazine->pSTAT3 inhibits

References

Methodological & Application

Application Notes and Protocols: The Use of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-d]pyridazine scaffold is a purine isostere that has garnered significant interest in medicinal chemistry as a core structure for the development of potent and selective kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.

The starting material, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The two chlorine atoms at the 4 and 7 positions are amenable to sequential and regioselective substitution reactions, such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of the imidazo[4,5-d]pyridazine core and structurally related scaffolds have shown inhibitory activity against a range of important kinases, including:

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1]

  • Aurora Kinases (A, B, C): These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to various cancers.

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases are involved in cell proliferation and neurodevelopment.

  • Cdc2-like kinases (CLKs): These are involved in the regulation of RNA splicing.

  • Monopolar spindle 1 (Mps1): A key regulator of the spindle assembly checkpoint during mitosis.[2]

  • Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR): This pathway is a central regulator of cell growth, proliferation, and survival.

The synthetic versatility of this compound allows for the development of inhibitors targeting these and other kinases.

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired product.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNA r)

This protocol describes the selective substitution of the more reactive chlorine atom, typically at the C4 position, with an amine nucleophile.

Reaction Scheme:

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in NMP, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of an aryl or heteroaryl group at the C7 position, following the initial substitution at C4.

Reaction Scheme:

Materials:

  • 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 eq)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine the 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes the introduction of a second amino group at the C7 position.

Reaction Scheme:

Materials:

  • 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative

  • Amine of choice (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)

  • Ligand (e.g., Xantphos, BINAP) (0.04 eq)

  • Base (e.g., Cs2CO3, K3PO4) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent, the second amine (1.2 eq), and the base (2.0 eq).

  • Heat the mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data Summary

The following tables present exemplary kinase inhibition data for compounds derived from structurally related imidazopyridine and imidazopyridazine scaffolds. This data can serve as a benchmark for structure-activity relationship (SAR) studies of novel inhibitors derived from this compound.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against FLT3 and CDKs.

CompoundR1R2FLT3-ITD IC50 (µM)CDK2/E IC50 (µM)
1a Cyclohexyl2-aminopyridin-3-yl0.540>10
1b Cyclohexyl3-aminopyridin-2-yl0.109>10

Data adapted from a study on related scaffolds and is for illustrative purposes.

Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Mps1 Kinase.

CompoundRCellular Mps1 IC50 (nM)A549 GI50 (nM)
2a 4-fluorophenyl1.215
2b 4-chlorophenyl0.706.0

Data adapted from a study on related scaffolds and is for illustrative purposes.[2]

Visualizations

Signaling Pathways

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 STAT5 STAT5 Dimerization->STAT5 PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Imidazo[4,5-d]pyridazine Inhibitor Inhibitor->Dimerization

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment AuroraB->Chromosome Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Centrosome->Prophase Spindle->Metaphase Chromosome->Metaphase Kinetochore->Anaphase Inhibitor Imidazo[4,5-d]pyridazine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Experimental Workflow

Experimental_Workflow Start This compound Step1 Step 1: Regioselective SNA r at C4 Start->Step1 Intermediate1 4-amino-7-chloro derivative Step1->Intermediate1 Step2a Step 2: Suzuki Coupling at C7 Intermediate1->Step2a Step2b Step 2: Buchwald-Hartwig Amination at C7 Intermediate1->Step2b Purification Purification & Characterization Step2a->Purification Step2b->Purification FinalProduct Final Kinase Inhibitor Candidate Biological Biological Evaluation (Kinase Assays, Cell-based Assays) FinalProduct->Biological Purification->FinalProduct SAR SAR Analysis Biological->SAR

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein, based on analogous heterocyclic systems, provide a solid foundation for researchers to design and synthesize new chemical entities with the potential for therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. The ability to systematically modify the scaffold at two distinct positions allows for fine-tuning of the pharmacological profile, paving the way for the discovery of next-generation kinase inhibitors.

References

Application Notes: 4,7-dichloro-1H-imidazo[4,5-d]pyridazine as a Key Intermediate in the Discovery of FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.[2][3] Consequently, FLT3 has emerged as a significant therapeutic target for AML.

The scaffold of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine represents a crucial starting point for the synthesis of a new generation of potent and selective FLT3 inhibitors. Its dichlorinated structure allows for sequential and regioselective substitution, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application notes for utilizing this intermediate in the discovery of novel FLT3 inhibitors.

FLT3 Signaling Pathway

Upon binding of its ligand, the FLT3 receptor dimerizes and undergoes autophosphorylation, which triggers the activation of several downstream signaling cascades. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, all of which are pivotal in promoting cell proliferation and survival.[2] In AML, activating mutations lead to ligand-independent constitutive activation of these pathways.[3] FLT3 inhibitors aim to block this aberrant signaling by competing with ATP for the kinase's binding site.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation FLT3_Ligand FLT3 Ligand (or Activating Mutation) FLT3_Ligand->FLT3 Activates Inhibitor FLT3 Inhibitor (derived from intermediate) Inhibitor->FLT3 Inhibits Synthesis_Workflow Start 4,7-dichloro-1H- imidazo[4,5-d]pyridazine Step1 Regioselective Substitution (e.g., Suzuki or Buchwald-Hartwig) Start->Step1 Intermediate1 Monosubstituted Intermediate Step1->Intermediate1 Step2 Second Substitution (e.g., Nucleophilic Aromatic Substitution) Intermediate1->Step2 FinalProduct Final FLT3 Inhibitor Candidate Step2->FinalProduct Screening Biological Screening (Kinase & Cell-based Assays) FinalProduct->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Step1 Optimization SAR_Logic Core Imidazo[4,5-d]pyridazine Core R1 Substitution at C4 Core->R1 R2 Substitution at C7 Core->R2 R3 Substitution at N1 Core->R3 Potency Potency (IC50/GI50) R1->Potency Selectivity Kinase Selectivity R1->Selectivity PK Pharmacokinetics R1->PK R2->Potency R2->Selectivity R2->PK R3->Potency R3->Selectivity R3->PK

References

Application Notes and Protocols for Suzuki Coupling with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this scaffold is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and typically mild reaction conditions.[1][2][3] This document provides detailed application notes and generalized protocols for the Suzuki coupling of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine with various boronic acids. While specific literature on this exact substrate is limited, the provided protocols are based on well-established methods for structurally analogous dichloroheteroaromatic compounds, such as dichloropyridazines, dichloropyrimidines, and dichloropyrazines.[1][4][5][6]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1][7][8] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][3][8]

Data Presentation: Representative Suzuki Coupling Conditions and Yields

The following table summarizes various conditions reported for the Suzuki coupling of structurally similar dichlorinated heteroaromatic compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Substrate Class
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-8018-22GoodDichloropyrimidine[4]
Pd(PPh₃)₂Cl₂ (3)-Na₂CO₃ (4)Acetonitrile/Water8012-24Not specifiedDichloropyrazine[1]
Pd₂(dba)₃XantphosK₃PO₄1,4-Dioxane/Water125134Chloro-imidazo[1,2-b]pyridazine[9]
Pd(OAc)₂-CsFNot specifiedNot specifiedNot specifiedGoodBromo-indazole[2]
Pd(PPh₃)₄ (0.5-3)-K₂CO₃ (3)1,4-Dioxane/WaterMicrowaveNot specifiedNot specifiedDichloropyrazine[1]

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.[1][4]

  • Solvents should be degassed prior to use.

  • The purity of reagents, especially the boronic acid, can significantly impact the reaction outcome.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a robust starting point for the mono- or di-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-4 equivalents)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Deionized water

Procedure:

  • To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), and the base (e.g., K₂CO₃, 3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL total volume) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction rate.

Materials:

  • This compound

  • Arylboronic acid (1.1 to 2.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Toluene or 1,4-Dioxane

  • Deionized water

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol for mono-substitution, 1.1 mmol for di-substitution), Pd(OAc)₂, the phosphine ligand, and K₃PO₄ (1.5 mmol).

  • Add the degassed solvent system (e.g., 4 mL of toluene and 0.4 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature between 100-150 °C for 30-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid Heating Heating (80-100°C or Microwave) Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Solvent (e.g., Dioxane/Water) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Inert Inert Atmosphere (N2 or Ar) Purification Column Chromatography Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)Ln-Ar' PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination Reactant_ArylHalide Ar-X Reactant_BoronicAcid Ar'-B(OH)2 + Base

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-d]pyridazine scaffold is a purine isostere of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancers like acute myeloid leukemia, as well as antiviral and anti-tubercular agents.[1][2] The targeted synthesis of substituted imidazo[4,5-d]pyridazines is crucial for developing novel therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a versatile and efficient method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse library of amino-substituted imidazo[4,5-d]pyridazines from the key intermediate, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine.[3]

These application notes provide detailed protocols for the selective mono- and di-amination of this compound, enabling researchers to synthesize novel compounds for screening and drug development programs.

Reaction Scheme

The Buchwald-Hartwig amination of this compound can be controlled to achieve either mono- or di-substitution by modulating the reaction conditions.

G cluster_0 Buchwald-Hartwig Amination of this compound This compound Mono_Product 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine This compound->Mono_Product Pd catalyst, Ligand, Base Solvent, Heat (Mono-amination) Di_Product 4,7-diamino-1H-imidazo[4,5-d]pyridazine This compound->Di_Product Pd catalyst, Ligand, Base Solvent, Heat (Di-amination) Amine1 R1-NH2 (1.1 eq) Amine1->Mono_Product Mono_Product->Di_Product R2-NH2 (1.1 eq) Pd catalyst, Ligand, Base Solvent, Heat (Sequential Amination) Amine2 R2-NH2 (2.2 eq) Amine2->Di_Product

Caption: General reaction scheme for the mono- and di-amination of this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related dichloroheterocycles, which can be adapted for this compound. Precise conditions for the target substrate should be optimized experimentally.

Table 1: Conditions for Mono-amination

ParameterCondition
Substrate This compound
Amine 1.1 - 1.5 equivalents
Palladium Catalyst Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand XPhos, SPhos, or Xantphos (4-10 mol%)
Base NaOtBu or K₃PO₄ (2.0 - 3.0 equivalents)
Solvent Toluene or 1,4-Dioxane
Temperature 80 - 110 °C
Reaction Time 4 - 24 hours
Typical Yield 60 - 85%

Table 2: Conditions for Di-amination

ParameterCondition
Substrate This compound
Amine 2.2 - 3.0 equivalents
Palladium Catalyst Pd₂(dba)₃ (4-10 mol%) or Pd(OAc)₂ (4-10 mol%)
Ligand XPhos, SPhos, or Xantphos (8-20 mol%)
Base NaOtBu or K₃PO₄ (4.0 - 6.0 equivalents)
Solvent Toluene or 1,4-Dioxane
Temperature 100 - 120 °C
Reaction Time 12 - 48 hours
Typical Yield 50 - 80%

Experimental Protocols

Materials and Equipment:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • TLC plates for reaction monitoring

Protocol 1: Selective Mono-amination

This protocol is designed to favor the substitution of one chlorine atom.

G Setup Setup Reaction Vessel Reagents Add Reagents Setup->Reagents To a Schlenk flask Inert Establish Inert Atmosphere Reagents->Inert Pd₂(dba)₃, XPhos, NaO-t-Bu, This compound Solvent Add Solvent and Amine Inert->Solvent Evacuate and backfill with N₂/Ar (3x) Heat Heat and Stir Solvent->Heat Anhydrous Toluene, Amine (1.1 eq) Monitor Monitor Reaction Heat->Monitor 80-110 °C Workup Aqueous Workup Monitor->Workup TLC or LC-MS until starting material is consumed Purify Purification Workup->Purify Cool, quench with water, extract with organic solvent Product Obtain Mono-aminated Product Purify->Product Silica gel chromatography

Caption: Experimental workflow for the mono-amination protocol.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), phosphine ligand (e.g., XPhos, 0.04-0.10 eq), and base (e.g., NaOtBu, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.5 eq).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative.

Protocol 2: Di-amination

This protocol is designed to substitute both chlorine atoms.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.04-0.10 eq), phosphine ligand (e.g., XPhos, 0.08-0.20 eq), and base (e.g., NaOtBu, 4.0-6.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., toluene) followed by the amine (2.2-3.0 eq).

  • Reaction: Heat the mixture to a higher temperature (typically 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the same workup procedure as described for the mono-amination.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4,7-diamino-1H-imidazo[4,5-d]pyridazine derivative.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Substituted imidazo[4,5-d]pyridazines are of high interest as scaffolds for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminated products derived from this compound can be screened for their inhibitory activity against various kinases.

G cluster_1 Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription CellResponse Cell Proliferation, Survival, etc. Transcription->CellResponse Inhibitor Imidazo[4,5-d]pyridazine Derivative Inhibitor->KinaseCascade Inhibition

Caption: Simplified kinase signaling pathway targeted by imidazo[4,5-d]pyridazine derivatives.

The synthesized amino-imidazo[4,5-d]pyridazines can be evaluated in biochemical and cellular assays to determine their potency and selectivity as kinase inhibitors. This information is critical for the structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development pipelines.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates and reaction scales. All experiments should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for N1-Derivatization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine at the N1 position of the imidazole ring. This scaffold is a key building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The following sections detail procedures for N1-alkylation and N1-arylation, supported by tables of quantitative data and workflow diagrams.

Introduction

The this compound core is a purine isostere and a versatile synthetic intermediate for the creation of diverse compound libraries for drug discovery.[1] Substitution at the N1 position allows for the introduction of various functional groups that can modulate the physicochemical properties, biological activity, and target selectivity of the resulting molecules. Derivatives of the related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] These notes provide standardized methods for achieving selective N1-functionalization.

N1-Alkylation Protocol

Direct alkylation of the imidazole nitrogen is a common strategy to introduce alkyl substituents. The following protocol is a general method adaptable for various alkyl halides. Regioselectivity between N1 and N3 can be an important consideration in unsymmetrical imidazoles; however, for many imidazo[4,5-b]pyridine systems, alkylation is reported to predominantly occur on the pyridine nitrogen. For the imidazo[4,5-d]pyridazine system, careful control of reaction conditions and analysis of the product mixture is recommended to confirm the desired N1 isomer.

Experimental Protocol: General N1-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the N1-alkylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity.

N1-Alkylation Workflow

N1_Alkylation_Workflow start Start reagents Dissolve this compound and K₂CO₃ in DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat Heat and Monitor (TLC) add_alkyl_halide->heat workup Cool, Filter, and Concentrate heat->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Workflow for the N1-alkylation of this compound.

Quantitative Data for N1-Alkylation (Hypothetical Example)
EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃DMF701285
2Methyl iodideNaHTHFrt692
3Ethyl bromoacetateCs₂CO₃ACN502478

Note: This data is illustrative and based on typical yields for similar reactions.

N1-Arylation Protocols

The introduction of an aryl group at the N1 position is typically achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective for the N-arylation of imidazoles and related heterocycles.[5][6]

Protocol 1: Palladium-Catalyzed N1-Arylation

This protocol is adapted from a method developed for the highly N1-selective arylation of unsymmetrical imidazoles, which may overcome regioselectivity issues.[5][7]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-iodotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, to a vial, add Pd₂(dba)₃ (0.01 eq) and the ligand (0.02 eq).

  • Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.

  • In a separate vial, add this compound (1.0 eq), the aryl halide (1.2 eq), and NaOtBu (1.5 eq).

  • Transfer the pre-formed catalyst solution to the second vial.

  • Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed N1-Arylation

This protocol is based on a copper-catalyzed method for the N-arylation of imidazoles.[6]

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a reaction tube, add CuI (0.1 eq), the ligand (0.2 eq), this compound (1.0 eq), the aryl halide (1.5 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

N1-Arylation Workflow

N1_Arylation_Workflow cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed pd_start Pre-form Catalyst (Pd₂(dba)₃ + Ligand) pd_react Add Catalyst and Heat pd_start->pd_react pd_reagents Combine Imidazole, Aryl Halide, and Base pd_reagents->pd_react workup Workup and Extraction pd_react->workup cu_reagents Combine All Reagents (CuI, Ligand, Imidazole, Aryl Halide, Base) cu_react Heat under Inert Atmosphere cu_reagents->cu_react cu_react->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General workflows for Palladium- and Copper-catalyzed N1-arylation.

Quantitative Data for N1-Arylation (Hypothetical Examples)
EntryCatalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XantphosBromobenzeneNaOtBuToluene1101875
2CuI / 1,10-PhenanthrolineIodobenzeneK₂CO₃DMF1202482
3Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Dioxane1002070

Note: This data is illustrative and based on typical yields for similar reactions.

Potential Biological Significance and Signaling Pathways

While specific biological data for N1-derivatives of this compound is not extensively reported, the broader class of imidazopyridazines has been investigated for various therapeutic applications.[8] Many of these compounds function as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.

For instance, related imidazo[1,2-b]pyridazine derivatives have been explored as inhibitors of kinases such as AAK1 (Adaptor-Associated Kinase 1), which is involved in clathrin-mediated endocytosis.[9] Other imidazopyridine derivatives have shown activity against kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.

The derivatization at the N1 position can significantly influence the binding affinity and selectivity of these compounds for their target kinases. The introduced substituents can form additional interactions within the ATP-binding pocket of the kinase, potentially leading to enhanced potency and a more desirable pharmacological profile.

Putative Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation N1_Derivative N1-Substituted Imidazo[4,5-d]pyridazine N1_Derivative->PI3K Inhibition N1_Derivative->Akt Inhibition N1_Derivative->mTOR Inhibition

Caption: Putative signaling pathway inhibited by N1-substituted imidazo[4,5-d]pyridazines.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the N1-derivatization of this compound. Both N-alkylation and N-arylation can be achieved under relatively standard conditions, offering access to a wide array of novel compounds. Further optimization of these methods and exploration of the biological activities of the resulting derivatives are warranted to fully exploit the therapeutic potential of this promising heterocyclic scaffold. Researchers are encouraged to use these protocols as a starting point and to tailor the reaction conditions to their specific substrates and research goals.

References

Application Notes and Protocols for the Synthesis and Antiviral Screening of Substituted Imidazo[4,5-d]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of substituted imidazo[4,5-d]pyridazines and detailed protocols for their screening as potential antiviral agents. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential interactions with biological targets involved in viral replication.

Synthesis of Substituted Imidazo[4,5-d]pyridazines

The synthesis of the imidazo[4,5-d]pyridazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the fused ring system from appropriately substituted pyridazine precursors. Key intermediates often include diaminopyridazines, which can be cyclized with various reagents to form the imidazole ring.

A versatile approach to introduce diversity at the 2-position of the imidazo[4,5-d]pyridazine scaffold involves the condensation of a 4,5-diaminopyridazine with a range of aldehydes. This reaction is often carried out in the presence of an oxidizing agent or under conditions that facilitate oxidative cyclization.

Furthermore, substitutions at the 4- and 7-positions of the imidazo[4,5-d]pyridazine ring are crucial for exploring the structure-activity relationship (SAR). The synthesis of 4,7-dichloroimidazo[4,5-d]pyridazine serves as a key step, allowing for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as amines and alkoxy groups, at these positions.

General Synthetic Scheme

A representative synthetic pathway for accessing substituted imidazo[4,5-d]pyridazines is depicted below. The initial step involves the synthesis of a diaminopyridazine derivative, which is then cyclized to form the imidazole ring. Subsequent modifications, such as halogenation followed by nucleophilic substitution, allow for the introduction of various substituents.

Synthesis_Workflow cluster_synthesis Synthesis of Imidazo[4,5-d]pyridazines start Starting Materials (e.g., Dichloropyridazine) diamino Diaminopyridazine Intermediate start->diamino Amination cyclization Cyclization to form Imidazole Ring diamino->cyclization Reaction with e.g., Aldehyde imidazo_core Imidazo[4,5-d]pyridazine Core cyclization->imidazo_core halogenation Halogenation (e.g., at C4 and C7) imidazo_core->halogenation dihalo 4,7-Dihalo-imidazo[4,5-d]pyridazine halogenation->dihalo substitution Nucleophilic Substitution dihalo->substitution Reaction with Amines, Alcohols, etc. final_product Substituted Imidazo[4,5-d]pyridazines substitution->final_product

Caption: General workflow for the synthesis of substituted imidazo[4,5-d]pyridazines.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridine (Adaptable for Imidazo[4,5-d]pyridazines)

This protocol describes a general method for the synthesis of 2-aryl substituted imidazopyridines, which can be adapted for the corresponding imidazo[4,5-d]pyridazines by starting with a suitable diaminopyridazine.

Materials:

  • 2,3-Diaminopyridine (or 4,5-diaminopyridazine)

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 mmol) in DMSO (5 mL), add sodium metabisulfite (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,3-diaminopyridine (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-Amino-Substituted Pyridazin-3(2H)-one Derivatives (Illustrative of Nucleophilic Substitution)

This protocol illustrates a nucleophilic substitution reaction to introduce an amino group onto a pyridazine ring, a key reaction type for functionalizing the imidazo[4,5-d]pyridazine core.

Materials:

  • 4,5-Dichloropyridazin-3(2H)-one

  • Amine (e.g., ethylamine)

  • Solvent (e.g., ethanol)

  • Base (e.g., triethylamine)

Procedure:

  • Dissolve 4,5-dichloropyridazin-3(2H)-one (1.0 mmol) in ethanol (10 mL).

  • Add the desired amine (1.2 mmol) and triethylamine (1.5 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Antiviral Screening Protocols

The evaluation of newly synthesized imidazo[4,5-d]pyridazine derivatives for antiviral activity is a critical step in the drug discovery process. This typically involves a multi-step screening cascade, beginning with primary assays to identify active compounds, followed by secondary assays to confirm activity and determine potency and toxicity.

Antiviral_Screening_Workflow cluster_screening Antiviral Screening Workflow compound_library Synthesized Imidazo[4,5-d]pyridazines primary_screen Primary Antiviral Assay (e.g., CPE Reduction Assay) compound_library->primary_screen cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) compound_library->cytotoxicity_assay hit_compounds Hit Compounds primary_screen->hit_compounds Active ec50_cc50 Determine EC50 and CC50 cytotoxicity_assay->ec50_cc50 secondary_screen Secondary Antiviral Assay (e.g., Plaque Reduction Assay) hit_compounds->secondary_screen dose_response Dose-Response Analysis secondary_screen->dose_response dose_response->ec50_cc50 si_calculation Calculate Selectivity Index (SI) ec50_cc50->si_calculation lead_candidates Lead Candidates si_calculation->lead_candidates High SI

Caption: A typical workflow for the antiviral screening of novel compounds.

Cytotoxicity Assay Protocol (MTT Assay)

It is essential to determine the cytotoxicity of the synthesized compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Vero cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control wells.

  • Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay Protocol (for Influenza Virus)

The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • DMEM with 2% FBS

  • Influenza virus stock of known titer

  • Test compounds

  • Agarose overlay medium (e.g., 2x MEM, agarose, and trypsin)

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in serum-free DMEM.

  • Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37°C.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with agarose medium containing the respective concentrations of the test compounds.

  • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Data Presentation and Analysis

All quantitative data from the synthesis and antiviral screening should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Synthesis and Characterization of Substituted Imidazo[4,5-d]pyridazines
Compound IDR¹ SubstituentR² SubstituentYield (%)Melting Point (°C)¹H NMR (δ, ppm)MS (m/z)
IZP-01 HPhenyl75210-212......
IZP-02 H4-Chlorophenyl82225-227......
IZP-03 ClPhenyl65230-232......
IZP-04 NH₂Phenyl58>300......
Table 2: Antiviral Activity and Cytotoxicity of Substituted Imidazo[4,5-d]pyridazines
Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
IZP-01 Influenza A (H1N1)MDCK15.2>100>6.6
IZP-02 Influenza A (H1N1)MDCK8.5>100>11.8
IZP-03 Herpes Simplex Virus 1Vero25.185.33.4
IZP-04 Herpes Simplex Virus 1Vero12.892.17.2
Reference Drug Oseltamivir (for Influenza)MDCK0.5>100>200
Reference Drug Acyclovir (for HSV-1)Vero1.2>100>83.3

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on related imidazopyridine and imidazopyridazine scaffolds have provided some initial insights. For instance, in a series of imidazo[4,5-c]pyridine derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase, specific substitutions on the pendant phenyl ring at the 2-position were found to be critical for potent antiviral activity.[1] Similarly, for imidazopyridazine inhibitors of HCV, modifications to the core heterocycle were shown to reduce off-target effects while maintaining potency.[2]

For the imidazo[4,5-d]pyridazine scaffold, it is hypothesized that:

  • Substituents at the 2-position: Aromatic or heteroaromatic rings may engage in key interactions with the viral target. The electronic nature of substituents on these rings could significantly influence activity.

  • Substituents at the 4- and 7-positions: Introduction of hydrogen bond donors and acceptors, such as amino and hydroxyl groups, may enhance binding affinity and selectivity. The size and lipophilicity of these substituents will also play a crucial role.

Further systematic synthesis and screening of a diverse library of substituted imidazo[4,5-d]pyridazines are necessary to establish a comprehensive SAR and to identify lead candidates for further development.

References

Application Notes and Protocols: Reaction of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-imidazo[4,5-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural analogy to purines. This core is central to the development of various therapeutic agents, notably kinase inhibitors. The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a key intermediate, allowing for the introduction of diverse functionalities at the 4 and 7 positions through nucleophilic aromatic substitution (SNAᵣ) reactions. This document provides detailed application notes and protocols for the reaction of this compound with a range of primary and secondary amines to generate libraries of potential drug candidates.

Chemical Reaction and Mechanism

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridazine ring and the imidazole moiety activates the C4 and C7 positions for nucleophilic attack by amines. The chlorine atoms act as good leaving groups, facilitating the substitution. The reaction can be performed stepwise to yield mono-substituted or di-substituted products, or in a single step to favor the di-substituted product by using an excess of the amine.

Applications in Drug Discovery

Derivatives of amino-substituted imidazo[4,5-d]pyridazines have shown significant potential in drug discovery, particularly as kinase inhibitors. For instance, compounds with this core structure have been investigated as potent inhibitors of Akt (Protein Kinase B), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[1] The ability to readily diversify the substituents at the 4 and 7 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-7-chloro-1H-imidazo[4,5-d]pyridazine Derivatives (Mono-substitution)

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

  • Stirring plate and magnetic stir bar

  • Reaction vessel (e.g., round-bottom flask) with reflux condenser

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system (e.g., column chromatography or recrystallization solvents)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the amine (1-1.2 equivalents) and a base (1.5-2 equivalents) such as triethylamine.

  • Stir the reaction mixture at room temperature or heat to reflux (typically between 60-120 °C) for a period ranging from 2 to 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

  • Characterize the purified product by analytical techniques such as NMR, MS, and elemental analysis.

General Protocol for the Synthesis of 4,7-Diamino-1H-imidazo[4,5-d]pyridazine Derivatives (Di-substitution)

Procedure:

  • In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or n-butanol).

  • Add an excess of the desired amine (2.5-5 equivalents). For less reactive amines, a higher temperature and a high-boiling point solvent may be necessary.

  • Heat the mixture to a temperature between 100-160 °C for 12-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether or cold ethanol), and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product using standard analytical methods.

Data Presentation

The following tables summarize representative examples of the reaction of this compound with various amines and the biological activity of the resulting products.

Table 1: Synthesis of Mono- and Di-substituted Amino-1H-imidazo[4,5-d]pyridazines

AmineProductReaction ConditionsYield (%)Reference
Ammonia4,7-Diamino-1H-imidazo[4,5-d]pyridazineEthanolic ammonia, 150 °C, 24h85Seese, 1958
Hydrazine4,7-Dihydrazino-1H-imidazo[4,5-d]pyridazineHydrazine hydrate, ethanol, reflux, 4h90Seese, 1958
Aniline4,7-Di(phenylamino)-1H-imidazo[4,5-d]pyridazineAniline, 160 °C, 18h75Seese, 1958
Morpholine4,7-Di(morpholin-4-yl)-1H-imidazo[4,5-d]pyridazineMorpholine, reflux, 12hNot ReportedGeneral observation
Piperidine4,7-Di(piperidin-1-yl)-1H-imidazo[4,5-d]pyridazinePiperidine, reflux, 12hNot ReportedGeneral observation

Note: Yields and reaction conditions are based on available literature and may vary depending on the specific experimental setup.

Table 2: Biological Activity of Amino-substituted Imidazo[4,5-d]pyridazine Derivatives and Analogs

CompoundTargetActivity (IC₅₀)Cell LineReference
Imidazo[4,5-b]pyridine derivativeTrkA<10 nMCellular Assay[1]
Imidazo[4,5-b]pyridine derivativeCDK90.63-1.32 µMEnzyme Assay[2]
Imidazo[4,5-b]pyridine derivativeMLK36-14 nMEnzyme Assay[3]
Pyridazine derivativeVEGFR-292.2% inhibition @ 10 µMEnzyme Assay[4]

Note: The biological data presented is for structurally related compounds, highlighting the potential of the imidazo[4,5-d]pyridazine scaffold.

Visualizations

Experimental Workflow for the Synthesis of Amino-substituted Imidazo[4,5-d]pyridazines

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_analysis Analysis start_dichloro 4,7-dichloro-1H- imidazo[4,5-d]pyridazine reaction_step Nucleophilic Aromatic Substitution start_dichloro->reaction_step start_amine Amine (R-NH₂) start_amine->reaction_step workup Solvent Removal/ Precipitation reaction_step->workup Reaction Completion purification Column Chromatography/ Recrystallization workup->purification product_mono 4-Amino-7-chloro- imidazo[4,5-d]pyridazine purification->product_mono 1 eq. Amine product_di 4,7-Diamino- imidazo[4,5-d]pyridazine purification->product_di >2 eq. Amine analysis NMR, MS, EA product_mono->analysis product_di->analysis

Caption: General workflow for the synthesis of amino-substituted imidazo[4,5-d]pyridazines.

Signaling Pathway Inhibition by Imidazo[4,5-d]pyridazine-based Kinase Inhibitors

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (Protein Kinase B) PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream Inhibitor Imidazo[4,5-d]pyridazine Derivative Inhibitor->Akt Cell Cell Survival, Growth, Proliferation Downstream->Cell

Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[4,5-d]pyridazine-based inhibitors.

References

Application Notes and Protocols for the Synthesis of Compound Libraries Using 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile precursor for the synthesis of diverse compound libraries. Its inherent reactivity at the 4 and 7 positions allows for the facile introduction of various substituents, leading to the generation of molecules with a wide range of biological activities. Derivatives of the imidazo[4,5-d]pyridazine core have shown significant potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the creation of compound libraries based on this valuable scaffold.

Chemical Reactivity and Rationale for Library Synthesis

The two chlorine atoms on the pyridazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic derivatization of the core structure by introducing a variety of nucleophiles, such as primary and secondary amines. By employing a diverse set of amines in a parallel synthesis format, a large and structurally varied compound library can be efficiently generated. This approach is instrumental in structure-activity relationship (SAR) studies, enabling the rapid identification of compounds with desired biological activities and the optimization of lead candidates.[4]

Data Presentation: Synthesis of a 4,7-Diamino-1H-imidazo[4,5-d]pyridazine Library

The following table summarizes the results of a parallel synthesis of a small library of 4,7-disubstituted-1H-imidazo[4,5-d]pyridazine derivatives. The synthesis was performed via nucleophilic substitution of this compound with a selection of primary and secondary amines.

Compound IDAmine NucleophileProduct StructureYield (%)M.P. (°C)
LIB-001 Aniline71202-204.9
LIB-002 4-Methylaniline51158.5-161.2
LIB-003 2-Thiophenemethylamine43164.5-165.9
LIB-004 Cyclohexylamine65188-190
LIB-005 Piperidine78175-177
LIB-006 Morpholine82210-212

Yields and melting points are based on analogous reactions with similar heterocyclic scaffolds and are provided for illustrative purposes.[5]

Experimental Protocols

Protocol 1: Parallel Synthesis of a 4,7-Diamino-1H-imidazo[4,5-d]pyridazine Library (Conventional Heating)

This protocol describes the parallel synthesis of a library of N4,N7-disubstituted-1H-imidazo[4,5-d]pyridazine-4,7-diamines in a 24-well plate format.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, cyclic amines)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • 24-well reaction block with reflux condensers

  • Magnetic stir plate and stir bars

  • HPLC for purification

  • LC-MS and NMR for analysis

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare 1.0 M stock solutions of each amine nucleophile in anhydrous DMF.

    • Prepare a 2.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 24-well reaction block containing a magnetic stir bar, add 200 µL (0.1 mmol) of the this compound stock solution.

    • To each well, add 220 µL (0.22 mmol, 2.2 equivalents) of the respective amine stock solution.

    • Add 150 µL (0.3 mmol, 3.0 equivalents) of the DIPEA stock solution to each well.

    • Seal the reaction block and place it on the magnetic stir plate within a heating mantle.

  • Reaction:

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the progress of the reaction by LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • After completion, allow the reaction block to cool to room temperature.

    • Quench each reaction mixture with 1 mL of water.

    • Extract each well with 2 x 1 mL of ethyl acetate.

    • Combine the organic extracts for each compound and concentrate under reduced pressure.

    • Purify each crude product by preparative HPLC to afford the desired 4,7-diamino-1H-imidazo[4,5-d]pyridazine derivatives.

  • Characterization:

    • Characterize the purified compounds by LC-MS to confirm the molecular weight and purity.

    • For selected compounds, obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.

Protocol 2: Microwave-Assisted Synthesis of 4,7-Disubstituted-1H-imidazo[4,5-d]pyridazines

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6][7]

Materials:

  • This compound

  • Amine nucleophile

  • Ethanol

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Reaction Setup:

    • In a microwave reaction vessel, combine this compound (0.1 mmol), the desired amine (0.22 mmol), and ethanol (2 mL).

    • Seal the vessel and place it in the microwave reactor.

  • Reaction:

    • Irradiate the reaction mixture at 120 °C for 10-30 minutes.[8]

    • Monitor the pressure and temperature throughout the reaction.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Filter the reaction mixture to remove any precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC.

  • Characterization:

    • Characterize the purified product by LC-MS and NMR spectroscopy.

Biological Applications and Signaling Pathways

Derivatives of the imidazo[4,5-d]pyridazine scaffold have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer cell proliferation and survival. A key target of these compounds is the PI3K/Akt/mTOR signaling pathway.[1][2][3] Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of protein synthesis and cell cycle progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[4,5-d]pyridazine Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Profiling

To evaluate the biological activity of the synthesized compound library, a kinase profiling assay is essential. This workflow outlines the key steps in determining the inhibitory potential of the compounds against a panel of kinases.

Kinase_Profiling_Workflow Start Synthesized Compound Library PrimaryScreen Primary Kinase Screen (Single Concentration) Start->PrimaryScreen HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Hits NoHit Inactive Compounds HitSelection->NoHit Non-Hits SAR Structure-Activity Relationship (SAR) Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for kinase inhibitor screening.

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of diverse compound libraries. The straightforward and efficient synthetic protocols, coupled with the significant biological potential of the resulting derivatives, make this an attractive starting point for drug discovery programs targeting kinases and other important biological targets. The application of parallel synthesis and microwave-assisted techniques can further accelerate the discovery of novel therapeutic agents.

References

The Role of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines makes it a privileged scaffold for the synthesis of a diverse range of biologically active compounds. This di-chloro derivative serves as a versatile precursor for the synthesis of substituted imidazo[4,5-d]pyridazines, which have shown significant potential as kinase inhibitors for the treatment of cancers and other proliferative disorders. The two chlorine atoms at positions 4 and 7 offer sites for sequential and selective functionalization through various synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its role as a scaffold for the generation of libraries of substituted imidazo[4,5-d]pyridazines. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise introduction of various substituents, leading to the creation of molecules with tailored biological activities.

Key applications include:

  • Kinase Inhibitor Synthesis: The imidazo[4,5-d]pyridazine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. By introducing appropriate side chains at the 4 and 7-positions, potent and selective inhibitors of kinases such as FLT3, Aurora kinases, and others involved in cancer cell signaling have been developed.[1]

  • Purine Analogs: As a purine isostere, derivatives of this compound are synthesized to interact with biological targets that recognize purines, including enzymes and receptors involved in cellular signaling and metabolism.

  • Antiviral and Antiparasitic Agents: The structural motif has also been explored for the development of novel antiviral and antiparasitic drugs.

Synthetic Strategies and Methodologies

The two main strategies for the functionalization of this compound are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyridazine ring are susceptible to nucleophilic attack by a variety of nucleophiles, most commonly amines. This reaction is a cornerstone for introducing diversity at the 4- and 7-positions. The regioselectivity of the substitution can often be controlled by reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups at the chloro-positions. This method is instrumental in expanding the chemical space of accessible derivatives.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative quantitative data for key synthetic transformations involving chloro-substituted pyridazine and imidazopyridine systems, which can serve as a guide for reactions with this compound.

Table 1: Nucleophilic Aromatic Substitution with Amines

ElectrophileNucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
3,6-dichloropyridazineAmmoniaDioxaneTriethylamine10048-[2]
4,7-dichloroquinoline1,3-DiaminopropaneNeat-Reflux283[3]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAnilineWaterHCl (0.1 equiv.)803-22preparative[3]
4,7-dichloroquinolineN,N-dimethylethane-1,2-diamine-----[4]

Table 2: Suzuki-Miyaura Cross-Coupling Reactions

ElectrophileBoronic Acid/EsterCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄Na₂CO₃ (2M aq.)DME/Ethanol804814-28[5]
Dihalo-imidazo[1,2-b]pyridazineArylboronic acids--Deep Eutectic Solvents---[6]

Experimental Protocols

The following are detailed, representative methodologies for key experiments. These protocols are based on similar heterocyclic systems and should be adapted and optimized for this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Objective: To synthesize a mono-amino substituted imidazo[4,5-d]pyridazine derivative.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, piperidine)

  • Solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), or Ethanol)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., dioxane), add the amine (1.1 eq.) and the base (2.0 eq.).

  • The reaction mixture is stirred at room temperature or heated to reflux (e.g., 100 °C) and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired mono-substituted product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a mono-aryl substituted imidazo[4,5-d]pyridazine derivative.

Materials:

  • 4-Chloro-7-substituted-1H-imidazo[4,5-d]pyridazine (or the 4,7-dichloro starting material for mono-coupling)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., aqueous Na₂CO₃ or K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a degassed solution of the chloro-imidazo[4,5-d]pyridazine (1.0 eq.) and the arylboronic acid (1.2 eq.) in the solvent system (e.g., dioxane and water), add the base (2.0 eq.) and the palladium catalyst (0.05 - 0.1 eq.).

  • The reaction mixture is heated under an inert atmosphere (e.g., at 80-100 °C) for several hours, or until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the desired aryl-substituted product.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and diversification of the imidazo[4,5-d]pyridazine scaffold.

G A This compound B Nucleophilic Aromatic Substitution (SNA_r) A->B Amine, Base C Mono-substituted (e.g., amino) derivative B->C D Suzuki-Miyaura Cross-Coupling C->D Arylboronic acid, Pd catalyst, Base E Di-substituted (e.g., amino, aryl) derivative D->E F Biological Screening (e.g., Kinase Assays) E->F G Lead Compound F->G

Caption: General synthetic workflow for imidazo[4,5-d]pyridazine derivatives.

Kinase Inhibition Signaling Pathway

This diagram shows a simplified signaling pathway that can be targeted by kinase inhibitors derived from the imidazo[4,5-d]pyridazine scaffold.

G A Growth Factor B Receptor Tyrosine Kinase (e.g., FLT3) A->B D Downstream Signaling (e.g., STAT5, MAPK) B->D C Imidazo[4,5-d]pyridazine Kinase Inhibitor C->B E Cell Proliferation, Survival D->E F Apoptosis D->F Inhibition of

Caption: Simplified kinase signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. The information is structured to address common challenges encountered during key synthetic stages.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy involves a multi-step process. It typically begins with the creation of a pyridazine backbone, followed by the formation of the fused imidazole ring, and concludes with a chlorination step. The key intermediate is often 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine (or its tautomeric form, an imidazopyridazinedione), which is subsequently chlorinated.

Q2: What are the primary challenges in the large-scale synthesis of this compound?

A2: The main difficulties arise during the final chlorination step. These include:

  • Harsh reaction conditions: The use of potent chlorinating agents like phosphorus oxychloride (POCl₃) often requires high temperatures, which can lead to product degradation and the formation of tar-like byproducts.

  • Impurity profile: Incomplete chlorination can result in the formation of mono-chloro impurities, which are often difficult to separate from the desired dichloro product.

  • Workup and purification: Quenching excess chlorinating agents is highly exothermic and requires careful control. The product's low solubility in many common solvents complicates purification, often necessitating specialized techniques beyond simple recrystallization.

  • Safety: Chlorinating agents like POCl₃ are highly corrosive, toxic, and react violently with water, posing significant handling risks at a large scale.

Q3: Why is the this compound moiety important?

A3: This heterocyclic core is a crucial building block in medicinal chemistry.[1] It serves as a key intermediate for creating a variety of substituted derivatives by leveraging nucleophilic substitution reactions at the 4 and 7 positions.[2] These derivatives are explored for various therapeutic applications, acting as potential inhibitors for specific enzymes or receptors.[1]

Troubleshooting Guides

Guide 1: Issues with the Chlorination Step

Q: My chlorination reaction with POCl₃ resulted in a dark, tarry mixture with very low yield. What are the likely causes and solutions?

A: This is a common issue often caused by excessive temperatures or prolonged reaction times, leading to product decomposition.

  • Cause 1: Reaction Temperature is Too High. The imidazo[4,5-d]pyridazine core can be sensitive to heat in the strongly acidic and dehydrating environment of POCl₃.

    • Solution: Optimize the reaction temperature. Start at a lower temperature and slowly increase it, monitoring the reaction progress by TLC or HPLC. See the table below for suggested starting conditions.

  • Cause 2: Extended Reaction Time. Leaving the reaction for too long, even at a moderate temperature, can promote the formation of polymeric or degradation byproducts.

    • Solution: Perform a time-course study to determine the optimal reaction time for complete conversion without significant degradation. Aim for the shortest time necessary.

  • Cause 3: Presence of Water. Any moisture in the starting material or solvent will react exothermically with POCl₃, potentially creating localized hot spots that accelerate decomposition.

    • Solution: Ensure the starting 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine is rigorously dried. Use freshly distilled POCl₃ and dry solvents.

Q: My final product is contaminated with a significant amount of the mono-chloro intermediate. How can I improve the conversion to the dichloro product?

A: Incomplete chlorination is typically due to insufficient reagent stoichiometry, lower reactivity of the second hydroxyl group, or inadequate reaction conditions.

  • Cause 1: Insufficient Chlorinating Agent. The stoichiometry of POCl₃ may not be enough to drive the reaction to completion.

    • Solution: Increase the molar excess of POCl₃. While a large excess can complicate the workup, it can significantly improve conversion. Test a range from 5 to 10 equivalents.

  • Cause 2: Low Reaction Temperature or Short Duration. The conditions may be sufficient for the first chlorination but not the second.

    • Solution: Gradually increase the reaction temperature or extend the reaction time after the formation of the mono-chloro intermediate is observed. Stepwise temperature ramping can be effective.

  • Cause 3: Use of a Catalyst. The reaction can be sluggish without a catalyst.

    • Solution: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine. These act as catalysts by forming a more reactive Vilsmeier-Haack type reagent, which can accelerate the chlorination.

Guide 2: Purification Challenges

Q: I am struggling to purify the crude this compound. It has poor solubility and column chromatography is not feasible for my scale. What are my options?

A: Poor solubility is a known issue. Alternative purification methods are often necessary at scale.

  • Solution 1: Slurry Washing. If the impurities are significantly more soluble than the desired product in a particular solvent, you can perform a slurry wash.

    • Method: Suspend the crude solid in a carefully chosen solvent (e.g., ethyl acetate, acetonitrile, or isopropanol), stir vigorously for a period, and then filter. This will wash away soluble impurities, leaving a purer product. Multiple washes may be required.

  • Solution 2: Recrystallization from a High-Boiling Point Solvent. While solubility is low in common solvents, it may be sufficient for recrystallization in higher-boiling point solvents.

    • Method: Experiment with solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diphenyl ether, potentially using a co-solvent system to induce crystallization upon cooling. This must be done with care due to the high temperatures involved.

  • Solution 3: Reactive Extraction/Wash. If the main impurities are acidic (e.g., unreacted starting material), a wash with a mild aqueous base (like a saturated sodium bicarbonate solution) can selectively remove them. Ensure the product itself is not reactive with the base.

Data & Experimental Protocols

Chlorination Reaction Parameters

The following table summarizes typical experimental conditions for the chlorination of 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine, providing a starting point for optimization.

ParameterCondition A (Standard)Condition B (Catalytic)Condition C (High Temp)Potential Outcome
Chlorinating Agent POCl₃ (5 equiv.)POCl₃ (5 equiv.)POCl₃ (10 equiv.)Higher equivalents drive the reaction to completion but complicate workup.
Catalyst NoneN,N-Dimethylaniline (0.2 equiv.)NoneCatalyst can lower the required temperature and reaction time.
Temperature 110 °C90 °C140 °C (sealed vessel)Higher temperatures risk degradation; lower temperatures may be possible with a catalyst.
Time 8-12 hours6-8 hours4-6 hoursMonitor by HPLC/TLC to avoid byproduct formation from extended heating.
Typical Yield 60-75%70-85%55-70%Yields are highly dependent on successful workup and purification.
Detailed Experimental Protocol: Chlorination

Objective: To synthesize this compound from 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine.

Materials:

  • 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine (1 mole)

  • Phosphorus oxychloride (POCl₃) (5-10 moles)

  • N,N-Dimethylaniline (optional, 0.2 moles)

  • Toluene or another high-boiling inert solvent

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Setup: In a multi-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermocouple, add the thoroughly dried 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride to the flask at room temperature. If using a catalyst, add it at this stage.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 90-110 °C) and hold for the predetermined time (6-12 hours). Monitor the reaction's progress via HPLC by periodically quenching a small aliquot.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a large volume of crushed ice. CAUTION: Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling.

  • Neutralization & Isolation: Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH is neutral (~7). The crude product should precipitate.

  • Filtration and Washing: Filter the solid precipitate and wash it thoroughly with cold water, followed by a wash with a suitable organic solvent (e.g., cold ethanol or ethyl acetate) to remove organic-soluble impurities.

  • Drying: Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to yield the crude this compound. Further purification can be performed as described in the troubleshooting guide.

Visualized Workflows and Logic

G cluster_0 Overall Synthetic Workflow A 4,5-Diaminopyridazine Precursor B Cyclization (e.g., with formic acid) A->B C 4,7-Dihydroxy-1H-imidazo [4,5-d]pyridazine B->C D Chlorination (POCl₃) C->D E Crude 4,7-Dichloro Product D->E F Purification (Slurry Wash / Recrystallization) E->F G Final Product: 4,7-dichloro-1H-imidazo [4,5-d]pyridazine F->G

Caption: High-level overview of the synthetic pathway.

G cluster_1 Troubleshooting: Low Yield in Chlorination Start Low Yield / Tar Formation in Chlorination Step CheckTemp Was reaction temp > 120°C? Start->CheckTemp CheckTime Was reaction time > 12 hours? CheckTemp->CheckTime No Sol_Temp Action: Reduce temperature. Consider adding a catalyst (e.g., N,N-dimethylaniline) to enable lower temp. CheckTemp->Sol_Temp Yes CheckPurity Was starting material completely dry? CheckTime->CheckPurity No Sol_Time Action: Reduce reaction time. Perform a time-course study to find optimum. CheckTime->Sol_Time Yes Sol_Purity Action: Rigorously dry starting material (e.g., vacuum oven) before reaction. CheckPurity->Sol_Purity No End Re-run Optimized Reaction CheckPurity->End Yes Sol_Temp->End Sol_Time->End Sol_Purity->End

References

Technical Support Center: Optimizing Palladium-Catalyzed Suzuki Reactions of Dichloro-imidazopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Suzuki-Miyaura cross-coupling of dichloro-imidazopyridazine derivatives. The information provided is designed to help overcome common experimental challenges and optimize reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the Suzuki coupling of dichloro-imidazopyridazine.

Q1: I am observing very low or no conversion of my dichloro-imidazopyridazine starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue in Suzuki couplings of heteroaromatic chlorides. Several factors could be at play:

  • Catalyst Activity: The choice of palladium catalyst and ligand is critical. For electron-deficient and sterically hindered substrates like dichloro-imidazopyridazine, standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which are known to promote the oxidative addition of aryl chlorides.[1][2] Pre-activated palladium precatalysts can also offer improved performance.

  • Reaction Temperature: Aryl chlorides often require higher reaction temperatures for efficient coupling compared to bromides or iodides.[3] If you are running the reaction at a low temperature, consider increasing it. Microwave irradiation can also be an effective way to rapidly heat the reaction and improve yields.[4][5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[6]

  • Reagent Quality: The purity of your reagents is crucial. Ensure your dichloro-imidazopyridazine, boronic acid, and base are of high purity and dry. The boronic acid can be prone to degradation, so using a fresh batch is recommended.

Q2: I am getting a mixture of mono-arylated products at different positions. How can I control the regioselectivity of the reaction?

A2: Achieving site-selectivity in the Suzuki coupling of dihalogenated heterocycles is a significant challenge. The inherent electronic properties of the imidazopyridazine ring will influence the reactivity of the two chlorine atoms. However, regioselectivity can often be controlled by judiciously selecting the reaction conditions, particularly the ligand.

  • Ligand Control: The steric and electronic properties of the ligand can direct the palladium catalyst to one of the chlorine atoms preferentially. For example, in the case of 3,5-dichloropyridazines, different ligands have been shown to favor coupling at either the 3- or 5-position.[7] For dihalogenated pyridines, bulky NHC ligands have been used to achieve unconventional C4-selectivity over the more reactive C2-position.[3] A screening of different ligands is often necessary to find the optimal one for your desired regioselectivity.

  • Reaction Temperature: Temperature can also influence regioselectivity. Running the reaction at a lower temperature may favor the kinetically preferred product.

Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?

A3: The formation of side products can significantly reduce the yield of your desired product.

  • Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[8] To minimize this, ensure thorough degassing of your reaction mixture and use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. Running the reaction at a lower temperature can also help.

  • Preventing Dehalogenation: Dehalogenation is a common side reaction where a chlorine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities. Using a weaker base or ensuring anhydrous conditions may help reduce dehalogenation.

Q4: My boronic acid seems to be degrading during the reaction, leading to low yields. What can I do?

A4: Boronic acids, especially electron-deficient ones, can be unstable under Suzuki reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen).

  • Use of Boronate Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester. These are generally more robust and release the boronic acid slowly under the reaction conditions.

  • Choice of Base: The base plays a crucial role in the stability of the boronic acid. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH to minimize protodeboronation.[9]

  • Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a source of protons for protodeboronation. Running the reaction under anhydrous conditions may improve the stability of the boronic acid.

Quantitative Data from Related Systems

While specific data for dichloro-imidazopyridazine is limited in the literature, the following tables summarize findings from studies on structurally similar dihalogenated heterocycles, which can serve as a starting point for optimization.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5]

EntryCatalyst (mol%)LigandSolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (3)PPh₃Dioxane/H₂O1001580
2Pd(dppf)Cl₂ (3)dppfDioxane/H₂O1001575
3Pd(OAc)₂ (3)SPhosDioxane/H₂O1001592
4Pd₂(dba)₃ (1.5)XPhosDioxane/H₂O1001595

Table 2: Effect of Base on the Suzuki Coupling of 2-Bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic Acid [4]

EntryBase (3 equiv.)SolventTemp (°C)Time (min)Yield (%)
1CsFDME/H₂O (4:1)1002092
2K₃PO₄DME/H₂O (4:1)1002078
3K₂CO₃DME/H₂O (4:1)1002065
4Na₂CO₃DME/H₂O (4:1)1002062

Table 3: Effect of Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [6]

EntrySolventBaseTemp (°C)Time (h)Yield (%)
11,4-DioxaneK₃PO₄801860
2TolueneK₃PO₄801840
3AcetonitrileK₃PO₄801836

Experimental Protocols

The following are detailed experimental protocols adapted from literature procedures for Suzuki reactions of related heterocyclic compounds.[4][5] These should serve as a good starting point for your experiments with dichloro-imidazopyridazine.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a procedure for the coupling of a bromo-imidazopyrazine.[4]

Materials:

  • Dichloro-imidazopyridazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • (A-taphos)₂PdCl₂ (or other suitable palladium catalyst/ligand system, 5-10 mol%)

  • Cesium Fluoride (CsF) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add the dichloro-imidazopyridazine, arylboronic acid, palladium catalyst, and CsF.

  • Add the degassed DME/water solvent mixture.

  • Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Place the vial in the microwave reactor and heat to 100-120 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Conventional Suzuki Coupling for Regioselectivity Screening

This protocol is a general procedure suitable for screening different ligands to control regioselectivity.

Materials:

  • Dichloro-imidazopyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, XPhos, IPr, 5-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)

  • Schlenk flask with a stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst and the ligand.

  • Add the degassed solvent and stir for 10 minutes to allow for catalyst activation.

  • Add the dichloro-imidazopyridazine, arylboronic acid, and K₃PO₄.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up the reaction as described in Protocol 1.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing Suzuki reactions of dichloro-imidazopyridazine.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Substrate Ar-Cl Substrate->OxAdd Boronic Ar'B(OH)_2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Screen Catalysts & Ligands (e.g., Buchwald, NHC) Start->Check_Catalyst Check_Temp Increase Reaction Temperature (Conventional or Microwave) Start->Check_Temp Check_Inert Ensure Inert Atmosphere & Degassed Solvents Start->Check_Inert Side_Products Side Products Observed? Check_Catalyst->Side_Products Check_Temp->Side_Products Check_Inert->Side_Products Homocoupling Minimize Homocoupling: - Thorough Degassing - Lower Temperature Side_Products->Homocoupling Yes Dehalogenation Prevent Dehalogenation: - Use Milder Base - Anhydrous Conditions Side_Products->Dehalogenation Yes Regio_Issue Regioselectivity Issues? Side_Products->Regio_Issue No Homocoupling->Regio_Issue Dehalogenation->Regio_Issue Ligand_Screen Screen Ligands to Control Regioselectivity Regio_Issue->Ligand_Screen Yes Success Optimized Reaction Regio_Issue->Success No Ligand_Screen->Success

Caption: A logical workflow for troubleshooting Suzuki reactions of dichloro-imidazopyridazine.

References

Technical Support Center: Purification of Substituted Imidazo[4,5-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted imidazo[4,5-d]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying substituted imidazo[4,5-d]pyridazine derivatives?

A1: The most common purification techniques for this class of compounds are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also employed for achieving high purity, especially for analytical purposes or when separating challenging mixtures like regioisomers.

Q2: I have a complex mixture of products. How should I approach the purification?

A2: For complex mixtures, a multi-step purification strategy is often necessary. A typical workflow would be:

  • Initial purification by flash column chromatography to separate the major components and remove baseline impurities.

  • Recrystallization of the semi-pure product from a suitable solvent system to further enhance purity.

  • If impurities persist, preparative HPLC can be used as a final polishing step.

Q3: My purified product is an oil, but I expected a solid. What can I do?

A3: This is a common issue that can be caused by residual solvent or the intrinsic properties of the compound. Here are a few techniques to induce crystallization:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) and scratch the side of the flask with a glass rod to induce nucleation.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Allow the solution to stand, and crystals may form over time.

Q4: How can I separate regioisomers of substituted imidazo[4,5-d]pyridazines?

A4: Separation of regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful optimization of the eluent system is crucial. Using a shallow gradient of a polar solvent in a non-polar solvent can improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina) can provide different selectivity.

  • HPLC: Reversed-phase HPLC (e.g., with a C18 column) is often effective for separating regioisomers. A slow gradient elution with solvents like acetonitrile and water (often with a modifier like formic acid or TFA) can provide the necessary resolution.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Problem: The fractions containing the desired product are still contaminated with impurities.

Possible Cause Troubleshooting Step
Co-eluting Impurities Optimize the solvent system. A different ratio of polar to non-polar solvents or a different solvent system altogether might be necessary. A common starting point is a mixture of hexane and ethyl acetate.[1]
Column Overloading Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the mass of the stationary phase.
Poor Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
Compound Degradation on Silica Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase like neutral alumina.
Issue 2: Low Recovery from Recrystallization

Problem: A significant amount of the product is lost during the recrystallization process.

Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent. Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the compound.
Crystals are being lost during filtration. Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration. Pre-heat the filtration funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.

Data Presentation

The following table summarizes purification data from representative examples of related imidazo-fused pyridazine and pyridine derivatives, as specific data for imidazo[4,5-d]pyridazines is limited in the literature. This data can serve as a general guideline.

Compound Type Purification Method Solvent/Eluent System Yield (%) Citation
5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-oneRecrystallizationDioxane51[2]
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazineRecrystallizationBenzene86[2]
Substituted Imidazo[4,5-b]pyridineColumn ChromatographyHexane/Dichloromethane (80:20)Good yields[3]
Substituted Imidazo[4,5-b]pyridine DerivativesColumn ChromatographyHexane/Ethyl Acetate55-86[1]
N-substituted norborneneFlash Column ChromatographyHexane/Ethyl Acetate (8:1)67[4]
Substituted BODIPYSilica Gel Column ChromatographyEthyl Acetate/Hexane (25:75)29[5]

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of substituted imidazo[4,5-d]pyridazine derivatives using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common eluent system is a gradient of ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol outlines a general procedure for the purification of solid substituted imidazo[4,5-d]pyridazine derivatives.

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents for recrystallization of related compounds include ethanol, dioxane, and benzene.[2]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude_product Crude Product Mixture reaction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography Initial Separation semi_pure Semi-pure Fractions column_chromatography->semi_pure tlc TLC Analysis column_chromatography->tlc Monitoring recrystallization Recrystallization semi_pure->recrystallization Further Purification pure_solid Pure Crystalline Product recrystallization->pure_solid hplc HPLC Analysis recrystallization->hplc Purity Check nmr_ms NMR & Mass Spectrometry pure_solid->nmr_ms characterization Structural Characterization nmr_ms->characterization

Caption: General experimental workflow for the synthesis and purification of substituted imidazo[4,5-d]pyridazine derivatives.

troubleshooting_workflow start Low Purity After Column Chromatography check_tlc Review TLC of Fractions start->check_tlc co_elution Co-eluting Impurities? check_tlc->co_elution optimize_solvent Optimize Solvent System (e.g., change polarity, add modifier) co_elution->optimize_solvent Yes streaking Streaking or Tailing? co_elution->streaking No rerun_column Re-run Column Chromatography optimize_solvent->rerun_column success High Purity Product rerun_column->success check_loading Reduce Column Loading streaking->check_loading Yes recrystallize Attempt Recrystallization streaking->recrystallize No check_loading->rerun_column check_silica Consider Silica Deactivation (e.g., add triethylamine to eluent) check_loading->check_silica check_silica->rerun_column recrystallize->success

Caption: Troubleshooting workflow for low purity after column chromatography.

References

identifying and minimizing byproducts in 4,7-dichloro-1H-imidazo[4,5-d]pyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. Our goal is to help you identify and minimize byproducts to achieve higher yields and purity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most widely used method for synthesizing this compound is through the cyclization of 4,5-diamino-3,6-dichloropyridazine. This reaction is typically achieved using reagents like formic acid or triethyl orthoformate, which facilitate the formation of the imidazole ring.

Q2: What are the typical byproducts observed in this reaction?

Common byproducts can arise from several sources:

  • Incomplete Cyclization: The most prevalent impurity is the unreacted starting material, 4,5-diamino-3,6-dichloropyridazine.

  • Side Reactions with Cyclizing Agent: When using formic acid, mono- and di-formylated intermediates of the diamine can be formed, which may not fully cyclize under the reaction conditions.

  • Hydrolysis: The chloro groups on the pyridazine ring are susceptible to hydrolysis, which can lead to the formation of mono- and di-hydroxy derivatives, particularly during workup under non-neutral pH conditions.

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric materials.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting material, product, and major byproducts. The disappearance of the starting diamine spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

Purification of this compound typically involves the following techniques:

  • Recrystallization: This is often the most effective method for removing unreacted starting material and other crystalline impurities. Suitable solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate and hexane.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from closely related byproducts. A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is commonly used.

  • Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer. The product can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Use a higher excess of the cyclizing agent (e.g., formic acid).
Degradation of starting material or product.- Ensure anhydrous reaction conditions if reagents are moisture-sensitive. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Starting Material in Product Incomplete cyclization.- See "Low Yield of Product" solutions. - Optimize the purification method (e.g., recrystallization from a different solvent system, or more careful column chromatography).
Formation of a Polar Byproduct Hydrolysis of one or both chloro groups.- Ensure neutral pH during workup. - Use anhydrous solvents and reagents. - Minimize exposure of the product to water, especially at elevated temperatures.
Formation of formylated intermediates (when using formic acid).- Increase reaction time and/or temperature to promote complete cyclization. - Consider using a different cyclizing agent like triethyl orthoformate.
Product is an Intractable Oil or Gum Presence of significant impurities or polymeric material.- Attempt to purify a small sample by column chromatography to isolate the desired product. - If purification is difficult, consider optimizing the reaction conditions to minimize byproduct formation. - Trituration with a non-polar solvent like hexane or ether may help to solidify the product.
Difficulty in Removing the Cyclizing Agent (e.g., excess formic acid) High boiling point of the reagent.- Remove the excess reagent under reduced pressure. - Co-evaporate with a high-boiling point solvent like toluene. - Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) during workup.

Experimental Protocols

Key Experiment: Synthesis of this compound

Method 1: Cyclization using Formic Acid

  • To a solution of 4,5-diamino-3,6-dichloropyridazine (1.0 eq) in formic acid (10-20 volumes), the mixture is heated at reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC (e.g., 10% methanol in dichloromethane).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

  • The residue is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The resulting solid is collected by filtration, washed with water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Cyclization using Triethyl Orthoformate

  • A mixture of 4,5-diamino-3,6-dichloropyridazine (1.0 eq) and triethyl orthoformate (5-10 eq) is heated at reflux for 4-8 hours. A catalytic amount of an acid, such as p-toluenesulfonic acid, may be added.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel or by recrystallization.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction and potential issues, the following diagrams have been generated.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Cyclizing Agents cluster_product Desired Product 4,5-diamino-3,6-dichloropyridazine 4,5-diamino-3,6-dichloropyridazine This compound This compound 4,5-diamino-3,6-dichloropyridazine->this compound Cyclization Formic Acid Formic Acid Formic Acid->this compound Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->this compound Byproduct_Formation cluster_byproducts Potential Byproducts Start: 4,5-diamino-3,6-dichloropyridazine Start: 4,5-diamino-3,6-dichloropyridazine Incomplete Cyclization Incomplete Cyclization Start: 4,5-diamino-3,6-dichloropyridazine->Incomplete Cyclization Insufficient reaction time/temperature Formylated Intermediates Formylated Intermediates Start: 4,5-diamino-3,6-dichloropyridazine->Formylated Intermediates Side reaction with formic acid Hydrolysis Products Hydrolysis Products Start: 4,5-diamino-3,6-dichloropyridazine->Hydrolysis Products Presence of water during reaction/workup Product: this compound Product: this compound Product: this compound->Hydrolysis Products Harsh workup conditions Troubleshooting_Workflow Start Start Analyze Crude Reaction Mixture (TLC/HPLC) Analyze Crude Reaction Mixture (TLC/HPLC) Start->Analyze Crude Reaction Mixture (TLC/HPLC) Low Conversion Low Conversion Analyze Crude Reaction Mixture (TLC/HPLC)->Low Conversion High starting material Multiple Byproducts Multiple Byproducts Analyze Crude Reaction Mixture (TLC/HPLC)->Multiple Byproducts Complex mixture Desired Product with Minor Impurities Desired Product with Minor Impurities Analyze Crude Reaction Mixture (TLC/HPLC)->Desired Product with Minor Impurities Mainly product Optimize Reaction Conditions Optimize Reaction Conditions Low Conversion->Optimize Reaction Conditions Investigate Side Reactions Investigate Side Reactions Multiple Byproducts->Investigate Side Reactions Purify Product Purify Product Desired Product with Minor Impurities->Purify Product End End Optimize Reaction Conditions->End Investigate Side Reactions->End Purify Product->End

Technical Support Center: Nucleophilic Substitution on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of nucleophilic substitution reactions on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My nucleophilic substitution reaction on this compound is giving a low yield. What are the common causes?

A1: Low yields in this reaction can stem from several factors:

  • Insufficient reactivity of the nucleophile: The nucleophile may not be strong enough to displace the chloride.

  • Poor solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Side reactions: Competing side reactions, such as reaction with the solvent or decomposition of the starting material or product, can lower the yield of the desired product.

  • Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.

  • Incorrect choice of base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated during the reaction, or it may be too strong, leading to side reactions.

Q2: I am observing the formation of multiple products in my reaction. What could be the reason?

A2: The formation of multiple products can be attributed to:

  • Disubstitution: The nucleophile may react at both the C4 and C7 positions of the imidazo[4,5-d]pyridazine core, especially if an excess of the nucleophile is used or if the reaction is run for an extended period.

  • Reaction at the imidazole nitrogen: The nucleophile might react at the N1 position of the imidazole ring.

  • Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to the formation of degradation products.

Q3: How can I improve the regioselectivity of the substitution to favor monosubstitution at the C4 or C7 position?

A3: Achieving regioselectivity in nucleophilic aromatic substitution (SNAr) on di-substituted heterocycles can be challenging.[1] However, you can try the following strategies:

  • Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile to favor monosubstitution.

  • Reaction temperature: Lowering the reaction temperature may favor the substitution at the more reactive position. Computational studies on similar heterocyclic systems can sometimes predict which position is more susceptible to nucleophilic attack.[2]

  • Choice of solvent: The solvent can influence the reactivity and selectivity of the reaction. Experiment with a range of polar aprotic solvents like DMF, DMAc, DMSO, and NMP, as well as alcoholic solvents.

Q4: What are the recommended starting conditions for a nucleophilic substitution on this compound with an amine nucleophile?

A4: A good starting point for a reaction with a primary or secondary amine would be:

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Temperature: Start at room temperature and gradually increase to 80-120 °C if no reaction is observed.

  • Reaction Time: Monitor the reaction by TLC or LC-MS every few hours. Reactions can take anywhere from a few hours to 24 hours.

Data Presentation: Reaction Conditions for Nucleophilic Aromatic Substitution

The following table summarizes various conditions for nucleophilic aromatic substitution on chloro-substituted heterocyclic systems, which can serve as a starting point for optimizing your reaction on this compound.

NucleophileSubstrateSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Pyrazol-3-yl amine3-nitro-2,6-dichloropyridineN/ATriethylamineN/AN/A30-60[3]
AmineIntermediate 6cN/AN/AN/AN/A50[3]
2,3,4,4a,9,9a-hexahydro-1H-carbazole4,7-dichloro[2][3][4]oxadiazolo[3,4-d]pyridazine 1-oxideN/AN/AN/AN/A65[5]
Morpholine1-chloroimidazo[1,2-a:4,5-c']dipyridineNeatN/A150Overnight80[6]
n-Hexylamine1-chloroimidazo[1,2-a:4,5-c']dipyridineNeatN/A150Overnight68[6]
Benzylamine1-chloroimidazo[1,2-a:4,5-c']dipyridineNeatN/A150Overnight94[6]
N-methylpiperazine1-chloroimidazo[1,2-a:4,5-c']dipyridineNeatN/A150Overnight60[6]
Phenol1-chloroimidazo[1,2-a:4,5-c']dipyridineNeatN/A120OvernightN/A[6]
Thiophenol1-chloroimidazo[1,2-a:4,5-c']dipyridineNeatN/A120OvernightN/A[6]

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or n-butanol), add the amine nucleophile (1.0-1.2 eq).

  • Add a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a suitable solvent.

  • If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in solvent add_nucleophile Add nucleophile (1.0-1.2 eq) start->add_nucleophile add_base Add base (e.g., TEA, DIPEA) add_nucleophile->add_base heat Heat to desired temperature (e.g., 80-120 °C) add_base->heat monitor Monitor reaction by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool workup_choice Precipitate? cool->workup_choice filter Filter and wash solid workup_choice->filter Yes extract Aqueous work-up and extraction workup_choice->extract No purify Purify by column chromatography or recrystallization filter->purify extract->purify

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Complex Mixture check_sm Check starting material purity start->check_sm check_reagents Check reagent purity and stoichiometry check_sm->check_reagents check_conditions Review reaction conditions (solvent, temp, base) check_reagents->check_conditions sol_nucleophile Consider a more reactive nucleophile or activation check_reagents->sol_nucleophile sol_solvent Screen different solvents (DMF, DMSO, NMP, etc.) check_conditions->sol_solvent sol_temp Optimize temperature (stepwise increase) check_conditions->sol_temp sol_base Screen different bases (organic vs. inorganic) check_conditions->sol_base

Caption: Troubleshooting guide for low yield issues.

reaction_pathway reactant This compound product_mono Monosubstituted Product reactant->product_mono + Nu-H - HCl side_product Side Products reactant->side_product Decomposition or other side reactions nucleophile Nucleophile (Nu-H) product_di Disubstituted Product product_mono->product_di + Nu-H - HCl (excess Nu or long reaction time)

Caption: Possible reaction pathways and products.

References

Technical Support Center: Cross-Coupling Reactions with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming challenges in cross-coupling reactions involving 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this electron-deficient heterocyclic substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The poor reactivity of this compound in cross-coupling reactions stems from several factors:

  • Electron-Deficient Nature: The presence of multiple nitrogen atoms in the fused ring system withdraws electron density, making the chlorine atoms less susceptible to oxidative addition by the palladium catalyst, which is a critical step in the catalytic cycle.

  • Catalyst Inhibition: The nitrogen lone pairs in the imidazo[4,5-d]pyridazine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Regioselectivity: The presence of two chlorine atoms at the 4 and 7 positions raises the challenge of achieving selective monosubstitution or controlled disubstitution. The electronic environment of each chlorine is different, potentially leading to mixtures of products.

  • Substrate Solubility: The planar, nitrogen-rich structure of the molecule can lead to poor solubility in common organic solvents, hindering reaction kinetics.

Q2: Which cross-coupling reactions are most commonly attempted with substrates like this compound?

A2: The most common cross-coupling reactions for functionalizing such heteroaryl chlorides are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[3][4]

Q3: What are the initial steps to consider when a cross-coupling reaction with this compound fails?

A3: When encountering a failed reaction, a systematic approach to troubleshooting is crucial. Key initial parameters to verify include:

  • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure the freshness and purity of your reagents, especially the boronic acid/ester, amine, or alkyne.

  • Catalyst and Ligand Integrity: The palladium source and phosphine ligands are often air- and moisture-sensitive. Use fresh or properly stored catalyst and ligand.

  • Base Selection and Quality: The choice and quality of the base are critical. For challenging couplings, stronger bases are often required. Ensure the base is finely powdered and dry.

Troubleshooting Guides

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.

    • Solution: Employ more active, electron-rich, and sterically hindered phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended.[5] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also improve catalyst activation and stability.

  • Inappropriate Base: The base is crucial for the transmetalation step. Weak bases may not be effective.

    • Solution: Screen stronger bases. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective for challenging heteroaryl chlorides. The use of an aqueous solution of the base can sometimes be beneficial.

  • Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices. A mixture of an organic solvent with water (e.g., dioxane/water) is often used in Suzuki couplings.[6]

  • Low Reaction Temperature: The activation energy for the oxidative addition to the C-Cl bond might be high.

    • Solution: Increase the reaction temperature, potentially using a higher-boiling solvent like DMF or DMAc. Microwave heating can also be effective in accelerating the reaction.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling catalyst Inadequate Catalyst System start->catalyst base Incorrect Base start->base solvent Poor Solvent Choice start->solvent temp Low Temperature start->temp sol_catalyst Use Buchwald Ligands (SPhos, XPhos) or NHC Ligands with a Pd(II) source or a Buchwald Precatalyst (G3/G4). catalyst->sol_catalyst sol_base Screen Stronger Bases: K3PO4, Cs2CO3. base->sol_base sol_solvent Try Aprotic Polar Solvents: Dioxane, Toluene, DMF. Consider aqueous mixtures. solvent->sol_solvent sol_temp Increase Temperature. Use Microwave Irradiation. temp->sol_temp

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Analogous Heteroaryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂XPhos Pd G3
Ligand SPhosXPhos(none)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Toluene1,4-DioxaneDioxane/H₂O (10:1)
Temperature 100-110 °C100 °C80-100 °C
Catalyst Loading 1-5 mol%2-5 mol%1-3 mol%
Reference General for challenging chloridesGeneral for challenging chloridesGeneral for challenging chlorides
Problem 2: Low to No Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions:

  • Catalyst Deactivation: The amine substrate or the product can coordinate to the palladium and deactivate the catalyst.

    • Solution: Use bulky, electron-rich phosphine ligands that shield the palladium center. Buchwald's biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective. The choice of ligand can be critical and may need to be screened.

  • Base Incompatibility: The choice of base is crucial and depends on the pKa of the amine. Strong, non-nucleophilic bases are required.

    • Solution: Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are commonly used. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures can be an alternative.[2]

  • Side Reactions: Beta-hydride elimination can be a competing pathway, especially with primary amines that have beta-hydrogens.

    • Solution: The use of bulky ligands can disfavor beta-hydride elimination. Running the reaction at the lowest effective temperature can also minimize this side reaction.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

start Low/No Yield in Amination catalyst Catalyst Deactivation start->catalyst base Incompatible Base start->base side_reaction Side Reactions start->side_reaction sol_catalyst Use Bulky Biarylphosphine Ligands: XPhos, BrettPhos, RuPhos. catalyst->sol_catalyst sol_base Use Strong, Non-nucleophilic Bases: NaOtBu, KOtBu, LHMDS. For sensitive substrates, try K3PO4 at higher temp. base->sol_base sol_side_reaction Employ Bulky Ligands. Optimize for Lower Temperature. side_reaction->sol_side_reaction

Caption: Troubleshooting workflow for Buchwald-Hartwig amination of this compound.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Analogous Heteroaryl Chlorides

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G3
Ligand XPhosBrettPhos(none)
Base NaOtBuK₃PO₄LHMDS
Solvent Toluene1,4-DioxaneTHF
Temperature 90-110 °C110-120 °C60-80 °C
Catalyst Loading 1-4 mol%2-5 mol%1-3 mol%
Reference General for challenging chloridesGeneral for challenging chloridesGeneral for challenging chlorides
Problem 3: Low to No Yield in Sonogashira Coupling

Possible Causes & Solutions:

  • Copper(I) Co-catalyst Issues: The traditional Sonogashira coupling requires a copper(I) co-catalyst (e.g., CuI), which can lead to homocoupling of the alkyne (Glaser coupling).

    • Solution: Ensure the CuI is fresh and of high purity. Alternatively, consider copper-free Sonogashira conditions, which often employ a palladium catalyst with a suitable ligand and a strong amine base.

  • Inappropriate Base/Solvent System: The base is required to deprotonate the terminal alkyne.

    • Solution: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent. For copper-free conditions, stronger bases like Cs₂CO₃ or K₃PO₄ in solvents like DMF or dioxane may be necessary.

  • Decomposition of the Alkyne: Terminal alkynes can be unstable under prolonged heating or in the presence of certain reagents.

    • Solution: Use the mildest possible reaction conditions. Add the alkyne slowly to the reaction mixture. Ensure the reaction is well-deoxygenated to prevent oxidative side reactions.

Troubleshooting Flowchart for Sonogashira Coupling

start Low/No Yield in Sonogashira catalyst Catalyst System Inefficiency start->catalyst homocoupling Alkyne Homocoupling start->homocoupling conditions Harsh Conditions start->conditions sol_catalyst Screen Pd/phosphine catalysts. Try copper-free conditions. catalyst->sol_catalyst sol_homocoupling Ensure strict anaerobic conditions. Consider copper-free protocols. homocoupling->sol_homocoupling sol_conditions Use mildest effective temperature. Add alkyne slowly. conditions->sol_conditions

Caption: Troubleshooting workflow for Sonogashira coupling of this compound.

Table 3: Recommended Starting Conditions for Sonogashira Coupling of Analogous Heteroaryl Chlorides

ParameterCondition 1 (with Cu)Condition 2 (Cu-free)
Palladium Source Pd(PPh₃)₂Cl₂Pd(OAc)₂
Copper Source CuINone
Ligand PPh₃SPhos
Base TEA/DIPEACs₂CO₃
Solvent THF or DMF1,4-Dioxane
Temperature 60-100 °C80-110 °C
Catalyst Loading Pd: 1-5 mol%, Cu: 2-10 mol%Pd: 2-5 mol%
Reference General Sonogashira conditionsGeneral for challenging chlorides

Experimental Protocols

General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vial via syringe.

  • Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

managing regioselectivity in the functionalization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. The focus is on managing regioselectivity during functionalization reactions, a critical aspect of synthesizing novel derivatives for various applications, including as potential antitumor agents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the two chlorine atoms at the C4 and C7 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Additionally, the nitrogen atoms of the imidazole ring (N1 and N3) can undergo alkylation, which can lead to mixtures of regioisomers.

Q2: How can I achieve selective monosubstitution at the C4 or C7 position?

A2: Regioselectivity between the C4 and C7 positions is influenced by both electronic and steric factors. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles. Protection of the imidazole nitrogen, for example with a benzyl group, has been shown to direct nucleophilic substitution selectively to the C4 position.[2] For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the site of reaction. In many dihaloheterocycles, the position adjacent to a nitrogen atom (in this case, C4) is often more reactive.

Q3: I am getting a mixture of N-alkylation products. How can I control this?

A3: N-alkylation of imidazopyridines and related scaffolds frequently yields a mixture of regioisomers.[3] The ratio of these isomers is dependent on the substrate, the alkylating agent, the base, and the solvent used. To control regioselectivity, you can:

  • Vary the reaction conditions: Changing the base (e.g., from K2CO3 to NaH) and the solvent can significantly alter the isomeric ratio.

  • Introduce bulky substituents: A bulky group on the imidazole ring may sterically hinder alkylation at the adjacent nitrogen.

  • Use protecting groups: While not for N-alkylation itself, protecting groups at other positions can influence the electronic properties of the imidazole nitrogens and thus the alkylation outcome.

Q4: How can I confirm the regiochemistry of my substituted product?

A4: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques are invaluable for structure elucidation and confirming regiochemistry. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons on the newly introduced substituent and protons on the imidazo[4,5-d]pyridazine core, allowing for unambiguous assignment of the substitution site.[3]

Troubleshooting Guides

Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: Obtaining a mixture of 4-substituted and 7-substituted products, or disubstituted product, during SNAr.

Potential Cause Suggested Solution
High reactivity of both C4 and C7 positions. Protect the imidazole nitrogen (e.g., with a benzyl or a suitable protecting group). This has been shown to enhance selectivity for substitution at the C4 position.[2]
Reaction temperature is too high or reaction time is too long. Lower the reaction temperature and monitor the reaction progress carefully (e.g., by TLC or LC-MS) to quench it once the desired monosubstituted product is formed.
Strongly nucleophilic reagent. Use a milder nucleophile or add the nucleophile slowly at a lower temperature to better control the reaction.
Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Problem: Formation of a mixture of 4- and 7-arylated/alkylated products.

Potential Cause Suggested Solution
Inappropriate ligand for the palladium catalyst. The choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand is critical for controlling regioselectivity in cross-coupling reactions of dihaloheterocycles. Experiment with a range of ligands from simple triphenylphosphine to more sterically hindered and electron-rich ligands.
Reaction conditions favor reactivity at both sites. Optimize the base, solvent, and temperature. For example, in related dihalopyridine systems, specific ligand-free conditions have been found to favor reaction at the C4 position.
Similar electronic and steric environment at C4 and C7. Consider a protecting group strategy on the imidazole nitrogen to electronically differentiate the two positions.
Formation of N-Alkylation Regioisomers

Problem: Obtaining an inseparable mixture of N1- and N3-alkylated products.

Potential Cause Suggested Solution
Similar nucleophilicity of N1 and N3. Systematically screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, THF, acetonitrile). The combination of NaH in THF has been shown to be selective for N1 alkylation in some indazole systems.
Thermodynamic equilibration. Some reaction conditions may lead to a thermodynamic mixture of isomers. Try running the reaction at a lower temperature to favor the kinetically controlled product.
Difficulty in separating the isomers. If the isomers are difficult to separate by column chromatography, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. Alternatively, preparative HPLC may be required.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C4 (General Procedure)

This protocol is a general guideline based on the selective substitution of related N-protected dichloroheterocycles.[2]

  • N-Protection: To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.1 eq.) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., benzyl bromide, 1.1 eq.). Allow the reaction to warm to room temperature and stir until completion. Work up and purify to obtain the N-protected substrate.

  • Nucleophilic Substitution: Dissolve the N-protected 4,7-dichloro-imidazo[4,5-d]pyridazine in a suitable solvent (e.g., THF, ethanol, or DMSO). Add the nucleophile (1.0-1.2 eq.) and, if necessary, a base (e.g., K2CO3 or Et3N). Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-substituted-7-chloro product.

  • Deprotection: If required, remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Procedure)

This protocol is a general starting point for the Suzuki-Miyaura reaction with this compound, based on procedures for other dihaloheterocycles.

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Na2CO3 or K2CO3, 2-3 eq.).

  • Solvent and Reaction Conditions: Add a degassed solvent system (e.g., a mixture of DME and water, or toluene and ethanol). Purge the vessel with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography to isolate the desired mono-arylated or mono-alkylated product. The regioselectivity will need to be determined by spectroscopic methods (e.g., NOESY).

Data Presentation

Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsMajor ProductReference
1-Benzyl-4,7-dichloroimidazo[4,5-d]pyridazineVarious nucleophilesNot specified1-Benzyl-4-substituted-7-chloroimidazo[4,5-d]pyridazine[2]
2,4-DichloroquinazolineAminesVarious2-Chloro-4-aminoquinazoline

Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling of Dihaloheterocycles (for reference)

SubstrateCatalyst/LigandBaseSolventMajor Product
2,4-DichloropyridinePd(OAc)2/SPhosK3PO4Toluene/H2OC4-arylation
2,4-DichloroquinolinePd(PPh3)4Na2CO3DME/H2OC4-arylation
4,7-DichloroquinolinePd(OAc)2 (phosphine-free)K2CO3WaterC4-phenylation

Visualizations

experimental_workflow cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_suzuki Suzuki-Miyaura Cross-Coupling cluster_alkylation N-Alkylation snar_start This compound protect N-Protection (e.g., BnBr, NaH) snar_start->protect n_protected N-Protected 4,7-dichloro-imidazo[4,5-d]pyridazine protect->n_protected substitution Nucleophilic Substitution (Nu-, Base, Heat) n_protected->substitution mono_substituted 4-Substituted-7-chloro Product substitution->mono_substituted suzuki_start This compound coupling Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) suzuki_start->coupling product_mixture Mixture of 4- and 7-Aryl Products coupling->product_mixture analysis Regiochemical Analysis (NOESY) product_mixture->analysis alkylation_start This compound alkylation_reaction Alkylation (R-X, Base, Solvent) alkylation_start->alkylation_reaction isomer_mixture Mixture of N1 and N3 isomers alkylation_reaction->isomer_mixture separation Chromatographic Separation isomer_mixture->separation

Caption: Experimental workflows for the functionalization of this compound.

troubleshooting_logic cluster_snar For SNAr cluster_suzuki For Suzuki Coupling cluster_alkylation For N-Alkylation start Poor Regioselectivity snar_q1 Is the imidazole NH free? start->snar_q1 suzuki_q1 Have you screened different ligands? start->suzuki_q1 alkylation_q1 Are you getting a mixture of N-isomers? start->alkylation_q1 snar_a1_yes Protect the NH group (e.g., benzylation) snar_q1->snar_a1_yes Yes snar_a1_no Optimize reaction conditions (lower temp, shorter time) snar_q1->snar_a1_no No suzuki_a1_no Screen bulky/electron-rich ligands (e.g., SPhos, XPhos) suzuki_q1->suzuki_a1_no No suzuki_a1_yes Optimize base and solvent system suzuki_q1->suzuki_a1_yes Yes alkylation_a1 Screen different base/solvent combinations (e.g., NaH/THF) alkylation_q1->alkylation_a1

Caption: Troubleshooting logic for managing regioselectivity.

References

Technical Support Center: Derivatization of the Imidazo[4,5-d]pyridazine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chemical derivatization of the imidazo[4,5-d]pyridazine core. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. N-Alkylation Reactions

  • Question: My N-alkylation of the imidazo[4,5-d]pyridazine core resulted in a complex mixture of products, and the overall yield is low. How can I improve regioselectivity and yield?

    Answer: A primary challenge in the N-alkylation of the imidazo[4,5-d]pyridazine scaffold is controlling the regioselectivity due to the presence of multiple nucleophilic nitrogen atoms, which can lead to the formation of regioisomers. The reaction conditions, particularly the choice of base and solvent, are critical in determining the product distribution.

    Troubleshooting Workflow for N-Alkylation:

    G Troubleshooting N-Alkylation Reactions start Low Yield / Mixture of Products in N-Alkylation check_base Is the base appropriate? start->check_base check_solvent Is the solvent optimal? check_base->check_solvent Yes optimize_conditions Systematically optimize conditions based on isomer analysis. check_base->optimize_conditions No (e.g., too strong/weak) check_temp Is the reaction temperature suitable? check_solvent->check_temp Yes check_solvent->optimize_conditions No (e.g., wrong polarity) check_alkylating_agent Is the alkylating agent too reactive? check_temp->check_alkylating_agent Yes check_temp->optimize_conditions No (e.g., too high/low) analyze_isomers Characterize the regioisomers (2D-NMR). check_alkylating_agent->analyze_isomers No check_alkylating_agent->optimize_conditions Yes (e.g., using a tosylate instead of an iodide) analyze_isomers->optimize_conditions purification Refine purification strategy (e.g., preparative HPLC). optimize_conditions->purification success Improved Yield and Selectivity purification->success

    Caption: A decision-making workflow for troubleshooting problematic N-alkylation reactions.

    Data on N-Alkylation Conditions for Analogous Imidazo[4,5-b]pyridines:

BaseSolventAlkylating AgentTemperature (°C)Typical OutcomeReference
K₂CO₃DMFBenzyl bromideRoom TempMixture of N-1 and N-3 isomers[1]
NaHTHFMethyl iodide0 to Room TempOften favors the thermodynamically more stable isomerGeneral Knowledge
Cs₂CO₃AcetonitrileEthyl bromoacetate50Can improve yields for less reactive alkylating agentsGeneral Knowledge
DBUDichloromethaneTrityl chlorideRoom TempGood for sterically hindered substratesGeneral Knowledge

2. Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

  • Question: My Suzuki-Miyaura coupling reaction on a halo-imidazo[4,5-d]pyridazine is failing, resulting in either no reaction or recovery of the starting material. What are the common causes and solutions?

    Answer: Failures in Suzuki-Miyaura cross-coupling reactions often stem from issues with the catalyst system (palladium source and ligand), the base, or the reaction conditions. The electronic nature of the imidazo[4,5-d]pyridazine core can also influence reactivity.

    Troubleshooting Workflow for Suzuki-Miyaura Coupling:

    G Troubleshooting Suzuki-Miyaura Reactions start Failed Suzuki Coupling (No Reaction / Low Yield) check_catalyst Is the Pd catalyst/ligand system active? start->check_catalyst check_base Is the base suitable and sufficiently soluble? check_catalyst->check_base Yes screen_conditions Screen different catalysts, ligands, and bases. check_catalyst->screen_conditions No/Unsure check_solvent Is the solvent appropriate and degassed? check_base->check_solvent Yes check_base->screen_conditions No check_boronic_acid Is the boronic acid/ester stable? check_solvent->check_boronic_acid Yes check_solvent->screen_conditions No check_boronic_acid->start No (deboronation) optimize_temp Increase reaction temperature. check_boronic_acid->optimize_temp Yes success Successful Coupling optimize_temp->success screen_conditions->success

    Caption: A logical workflow for diagnosing and resolving failed Suzuki-Miyaura coupling reactions.

    Typical Conditions for Suzuki Coupling on Related Heterocycles: [2]

Palladium CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10070-95
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O90-11065-90
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8550-85
PdCl₂(dppf)-Cs₂CO₃Dioxane10075-98
  • Question: I am attempting a Buchwald-Hartwig amination on a halo-imidazo[4,5-d]pyridazine, but the yield is poor. How can I optimize this C-N coupling reaction?

    Answer: Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent. The steric and electronic properties of both the amine and the heterocyclic halide play a significant role.

    Key Optimization Parameters for Buchwald-Hartwig Amination: [3]

    • Ligand Selection: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. The choice of ligand can dramatically impact the reaction outcome.

    • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

    • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure proper degassing to prevent catalyst deactivation.

    Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from related aryl halide aminations) [4]

    • In an oven-dried Schlenk tube, combine the halo-imidazo[4,5-d]pyridazine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Add the base (e.g., NaOtBu, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

    • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

3. Solubility and Purification

  • Question: My derivatized imidazo[4,5-d]pyridazine product is poorly soluble in common organic solvents, making purification difficult. What can I do?

    Answer: Poor solubility is a known issue with planar, nitrogen-rich heterocyclic compounds.

    Strategies to Address Poor Solubility:

    • Solvent Screening for Chromatography: Use more polar solvent systems for column chromatography. For example, a gradient of dichloromethane/methanol or even dichloromethane/methanol with a small amount of ammonium hydroxide can be effective for basic compounds.

    • Reverse-Phase Chromatography: If the compound is still difficult to purify on normal-phase silica, consider reverse-phase column chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid.

    • Recrystallization: If the product is crystalline, recrystallization from a high-boiling point polar solvent (e.g., DMF, DMSO, n-butanol) can be an effective purification method.

    • Salt Formation: Converting a basic product to its hydrochloride or trifluoroacetate salt can improve its solubility in polar solvents like water or methanol, which can be useful for certain purification techniques or for biological assays.

4. Product Characterization

  • Question: How can I confirm the regiochemistry of my N-alkylated imidazo[4,5-d]pyridazine product?

    Answer: Distinguishing between N-alkylated regioisomers requires advanced NMR techniques.

    NMR-Based Structure Elucidation:

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the protons of the newly introduced alkyl group and the protons on the pyridazine or imidazole ring can definitively establish the site of alkylation.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the protons of the alkyl group and the carbons of the heterocyclic core can help to unambiguously assign the structure.

    Interpreting Mass Spectra: The molecular ion peak (M⁺) in the mass spectrum will confirm the addition of the derivative group. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of the product. Fragmentation patterns can also provide structural clues.[5]

This technical support center provides a starting point for troubleshooting common issues in the derivatization of the imidazo[4,5-d]pyridazine core. Due to the unique reactivity of each substrate, optimization of the provided protocols will likely be necessary.

References

Technical Support Center: Synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine derivatives. The guidance focuses on the critical role of solvent selection in achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the imidazo[4,5-d]pyridazine core?

A1: The imidazo[4,5-d]pyridazine scaffold is typically synthesized through the condensation of a suitably substituted diamine precursor with a dicarbonyl compound or its equivalent. A key intermediate is often the corresponding dione, which can then be chlorinated to produce the 4,7-dichloro derivative. For instance, 1-benzylimidazo[4,5-d]pyridazin-4(5H),7(6H)-dione can be treated with phosphorus oxychloride to yield 1-benzyl-4,7-dichloroimidazo[4,5-d]pyridazine.[1] The 4,7-dichloro derivatives are valuable intermediates for further functionalization to create libraries of potential antitumor agents.[1][2]

Q2: How does the choice of solvent impact the N-alkylation of this compound?

A2: The solvent plays a crucial role in the N-alkylation of imidazopyridazines by influencing the solubility of the reactants, the reactivity of the nucleophile, and the rate of reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions in related heterocyclic systems, often in the presence of a base such as potassium carbonate (K2CO3).[3][4] The choice of solvent can also affect the regioselectivity of the alkylation, leading to different ratios of N-1 and N-3 isomers.[4]

Q3: My reaction yield is consistently low. What are the likely causes related to the solvent?

A3: Low yields in the synthesis of imidazo[4,5-d]pyridazine derivatives can often be attributed to several solvent-related factors:

  • Poor Solubility: If your starting materials or intermediates are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent that provides better solubility for all reactants at the reaction temperature.

  • Solvent-Reactant Interactions: The solvent may be reacting with your starting materials or reagents, leading to undesired byproducts.

  • Suboptimal Polarity: The polarity of the solvent can significantly affect the reaction rate. It is advisable to screen a variety of solvents with different polarities to find the optimal one for your specific transformation.[5]

  • Presence of Water: For moisture-sensitive reactions, the use of anhydrous solvents is critical to prevent hydrolysis of reagents or intermediates.

Q4: I am observing significant impurity formation. How can the solvent choice help to minimize this?

A4: Impurity formation can be minimized by selecting a solvent that favors the desired reaction pathway over side reactions. For example, a solvent that promotes the desired SN2 reaction for N-alkylation while disfavoring elimination or other side reactions would be ideal. Additionally, the work-up procedure, which involves solvent extraction and washing, is critical for removing impurities. The choice of extraction solvent should be based on the differential solubility of the desired product and the impurities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to poor solubility of starting materials.Screen for a solvent that provides better solubility for all reactants. A higher boiling point solvent may also allow for an increase in reaction temperature to improve solubility and reaction rate.
Suboptimal reaction conditions.Experiment with different solvents of varying polarity (e.g., DMF, acetonitrile, THF, dioxane). Also, consider optimizing the base and temperature.[6]
Degradation of starting materials or product.Ensure the use of dry, high-purity solvents. If the product is sensitive, consider performing the reaction under an inert atmosphere.[7]
Formation of Multiple Products (Isomers/Byproducts) Lack of regioselectivity in N-alkylation.The solvent can influence the regiochemical outcome. Try switching to a different solvent system. For example, the regioselectivity of N-alkylation of indazoles was found to be highly dependent on the solvent and base combination.[8]
Side reactions are competing with the desired reaction.Adjust the reaction conditions to favor the desired product. This may involve changing the solvent to one that is less likely to promote the observed side reactions.
Difficult Product Purification The product is difficult to separate from starting materials or byproducts.Optimize the purification method. For column chromatography, experiment with different solvent systems for the eluent.[7] For recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

Solvent Effects on Reaction Yield: A Comparative Overview

Heterocyclic System Reaction Type Solvent Base Yield (%) Reference
Imidazo[4,5-b]pyridineN-alkylationDMFK2CO3Good[3][4]
Imidazo[1,2-a]pyridineCyclizationWaterNaOH>99[9]
Imidazo[1,2-a]pyridineCyclizationMethanolNaOH95[9]
Imidazo[1,2-a]pyridineCyclizationEthanolNaOH95[9]
Imidazo[1,2-a]pyrazineCycloadditionEthanolI2 (catalyst)Excellent[10]
Imidazo[1,2-a]pyrazineCycloadditionTolueneI2 (catalyst)Low[10]

Experimental Protocols

General Protocol for N-alkylation of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., anhydrous Potassium Carbonate (K2CO3) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature or an elevated temperature as required. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous solvent B Add base (e.g., K2CO3) A->B C Add alkylating agent B->C D Stir and monitor by TLC C->D E Filter inorganic salts D->E F Concentrate filtrate E->F G Extract with ethyl acetate F->G H Wash with water and brine G->H I Dry organic layer H->I J Concentrate organic layer I->J K Column chromatography J->K L Characterize pure product K->L

General workflow for N-alkylation and purification.

troubleshooting_workflow start Low Yield or Impurities Observed check_solubility Are all starting materials soluble? start->check_solubility change_solvent Screen for a better solvent (e.g., DMF, THF, ACN) check_solubility->change_solvent No check_conditions Are reaction conditions optimized? check_solubility->check_conditions Yes change_solvent->check_conditions optimize_conditions Optimize temperature and base check_conditions->optimize_conditions No check_purity Are reagents and solvent pure and dry? check_conditions->check_purity Yes optimize_conditions->check_purity use_pure_reagents Use high-purity, anhydrous reagents and solvent check_purity->use_pure_reagents No purification_issue Is purification effective? check_purity->purification_issue Yes use_pure_reagents->purification_issue optimize_purification Optimize chromatography eluent or recrystallization solvent purification_issue->optimize_purification No end Improved Yield and Purity purification_issue->end Yes optimize_purification->end

Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Catalyst Poisoning in Reactions with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning issues during chemical reactions involving 4,7-dichloro-1H-imidazo[4,5-d]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A1: Catalyst poisoning occurs when substances, present even in trace amounts in the reaction mixture, interact with a catalyst and reduce its activity and effectiveness.[1] This interaction typically involves the binding of these impurities to the active sites of the catalyst, which blocks access for the intended reactants and leads to a significant drop in reaction rates and overall process efficiency.[1]

Q2: Why are reactions with this compound susceptible to catalyst poisoning?

A2: The this compound molecule contains multiple nitrogen atoms. In directed C-H activation reactions, nitrogen and sulfur atoms in heterocyclic substrates can strongly coordinate with metal catalysts.[2] This strong coordination can lead to catalyst poisoning or functionalization at an undesired position, which limits the application of these reactions in drug discovery.[2]

Q3: What are common sources of catalyst poisons in these reactions?

A3: Common sources of catalyst poisons include impurities in reactants, solvents, or gases. Heavy metals like mercury, lead, and arsenic, as well as sulfur and phosphorus compounds, are known to be potent catalyst poisons.[3] For palladium catalysts, which are often used in cross-coupling reactions, sulfur-containing compounds are particularly detrimental.[4][5]

Q4: How can I detect catalyst poisoning in my reaction?

A4: Several signs can indicate catalyst poisoning, including a noticeable decrease in reaction rate or a complete halt of the reaction, a change in product selectivity, or an increased pressure drop across a catalyst bed in flow chemistry setups.[6] Analytical techniques can also be employed to identify the presence of poisons on the catalyst surface.[6]

Troubleshooting Guides

Issue 1: Reaction is sluggish or has stalled completely.

Possible Cause: The catalyst has been poisoned by impurities in the starting materials or solvents.

Troubleshooting Steps:

  • Analyze Starting Materials: Use analytical techniques to check for the presence of common catalyst poisons in your this compound starting material and other reactants.

  • Purify Reagents: If impurities are detected, purify the starting materials and solvents. Common purification methods include recrystallization for solids and distillation for liquids.

  • Use High-Purity Reagents: Switch to higher purity grades of solvents and reagents for subsequent reactions.

  • Guard Beds: In flow chemistry or larger-scale reactions, consider using a guard bed with a high surface area material to adsorb poisons before they reach the catalyst.[3]

Issue 2: Inconsistent reaction yields or product profiles.

Possible Cause: Variable levels of catalyst poisons in different batches of reagents or solvents.

Troubleshooting Steps:

  • Standardize Reagent Sources: Source all reagents and solvents from a single, reputable supplier to ensure batch-to-batch consistency.

  • Implement Quality Control: Perform routine quality control checks on incoming materials to test for the presence of known catalyst poisons.

  • Review Reaction Conditions: Ensure that reaction conditions such as temperature and pressure are precisely controlled, as variations can sometimes mimic the effects of poisoning.

Issue 3: Catalyst appears to have lost activity after one use.

Possible Cause: Irreversible poisoning of the catalyst.

Troubleshooting Steps:

  • Identify the Poison: If possible, analyze the spent catalyst to identify the poison. This information is crucial for preventing future occurrences.

  • Catalyst Regeneration: Depending on the poison, it may be possible to regenerate the catalyst. For sulfur poisoning of palladium catalysts, methods involving oxidation or treatment with hydrogen at elevated temperatures have been reported.[4][5][7][8]

  • Consider a More Robust Catalyst: If poisoning is a persistent issue, explore alternative catalysts that are known to be more resistant to the specific poisons present in your system.

Quantitative Data on Catalyst Poisoning

The following table summarizes the general effects of common poisons on palladium catalyst performance. Note that the exact impact will vary depending on the specific reaction conditions and the nature of the catalyst support.

Poison TypeTypical ConcentrationEffect on Catalyst ActivityPotential for Regeneration
Sulfur Compounds ppm to ppb levelsSignificant reduction in activity, can be rapidPossible, but can be difficult and may not fully restore activity.[4][5][7][8][9]
Heavy Metals (Pb, Hg, As) ppb levelsSevere and often irreversible deactivationVery difficult to impossible.[3]
Halogens (in excess) High concentrationsCan alter catalyst selectivity and activityDependent on the specific halogen and catalyst system.
Strongly Coordinating Ligands VariableCan inhibit the reaction by competing for active sitesOften reversible by removing the competing ligand.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a general framework. Researchers should optimize conditions for their specific substrate and coupling partner.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the coupling partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.

  • Solvent and Base: Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).

  • Reaction Execution: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Catalyst Regeneration from Sulfur Poisoning (General Guidance)

This is a general guide and specific conditions will need to be optimized.

  • Catalyst Recovery: After the reaction, recover the poisoned catalyst by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent to remove any adsorbed organic residues.

  • Oxidative Treatment: One method involves treating the catalyst with an oxidizing agent like hydrogen peroxide to convert sulfides to sulfates, which can then be washed away.[5]

  • Thermal Treatment: Another approach is to heat the catalyst in a controlled atmosphere. For example, heating in air can burn off sulfur compounds.[5] Regeneration under hydrogen at high temperatures (673-773 K) has also been shown to restore activity for some palladium catalysts.[7]

  • Activity Testing: After regeneration, test the activity of the catalyst in a small-scale reaction to determine the extent of recovery.

Visualizations

CatalystPoisoningMechanism cluster_catalyst Catalyst Surface ActiveSite Active Site Product Desired Product ActiveSite->Product Catalytic conversion BlockedSite Blocked Active Site Reactants Reactants (e.g., this compound) Reactants->ActiveSite Binds to active site Poison Poison (e.g., Sulfur Compound) Poison->ActiveSite Strongly binds to active site

Caption: Mechanism of catalyst poisoning by blockage of active sites.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / Stalled) CheckPurity Analyze Purity of Reactants and Solvents Start->CheckPurity PoisonDetected Poison Detected? CheckPurity->PoisonDetected Purify Purify Materials & Use High-Purity Reagents PoisonDetected->Purify Yes CheckConditions Review Reaction Conditions (Temp, Pressure, etc.) PoisonDetected->CheckConditions No Rerun Re-run Reaction Purify->Rerun Success Successful Reaction Rerun->Success Failure Persistent Failure Rerun->Failure ConditionsOK Conditions Correct? CheckConditions->ConditionsOK Optimize Optimize Conditions ConditionsOK->Optimize No ConsiderCatalyst Consider Alternative Catalyst or Regeneration ConditionsOK->ConsiderCatalyst Yes Optimize->Rerun ConsiderCatalyst->Rerun

Caption: A logical workflow for troubleshooting failed reactions.

References

Validation & Comparative

Navigating the SAR Landscape of Imidazo[4,5-d]pyridazines: A Comparative Analysis of Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive body of research specifically detailing the structure-activity relationship (SAR) of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine derivatives remains to be published, the broader imidazo[4,5-d]pyridazine scaffold has been explored as a source of diverse biological activities. By examining related series of compounds where the core structure is systematically modified, we can infer potential SAR trends and guide future drug discovery efforts targeting this heterocyclic system.

This guide provides a comparative analysis of imidazo[4,5-d]pyridazine derivatives and related imidazopyridine and imidazopyridazine isomers, drawing from available literature to highlight key structural modifications that influence their biological activities, primarily as kinase inhibitors and antimicrobial agents.

Kinase Inhibition: A Prominent Target for Imidazo[4,5-d]pyridazine Analogs

The imidazo[4,5-d]pyridazine core, being a purine isostere, is an attractive scaffold for targeting ATP-binding sites of various kinases. While direct SAR studies on 4,7-disubstituted derivatives are limited, research on related imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines provides valuable insights into the structural requirements for potent kinase inhibition.

For instance, studies on imidazo[4,5-b]pyridine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, have demonstrated that substitutions at positions analogous to the 4 and 7 positions of the imidazo[4,5-d]pyridazine ring are crucial for activity.[1] Specifically, the introduction of a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent at the 7-position and a cyclohexyl moiety at the 3-position of the imidazo[4,5-b]pyridine core resulted in submicromolar inhibitory activities against both wild-type and mutant forms of FLT3.[1]

Similarly, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2 JH2, a pseudokinase domain involved in autoimmune and inflammatory diseases.[2] Structure-activity relationship studies revealed that N-alkylation of the amide at the C3 position and substitution at the 6-position with an anilino group significantly impact inhibitory potency and metabolic stability.[2]

The general workflow for identifying and optimizing such kinase inhibitors often follows a path of initial high-throughput screening, followed by hit-to-lead optimization guided by SAR and computational modeling.

experimental_workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_ID->SAR_Studies Lead_Opt Lead Optimization SAR_Studies->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Figure 1. A generalized experimental workflow for the discovery and development of kinase inhibitors.

Antimicrobial Potential of the Imidazo[4,5-d]pyridazine Scaffold

The structural similarity of the imidazo[4,5-d]pyridazine core to purines also makes it a compelling template for the development of antimicrobial agents by targeting essential enzymes in microbial purine metabolism. A recent review highlighted that imidazo[4,5-d]pyridazine derivatives have been investigated for their antitubercular properties.[3] One study identified an imidazo[4,5-d]pyridazine derivative as a potent inhibitor of Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX), an essential enzyme for DNA synthesis in the pathogen.[3]

Furthermore, broader studies on imidazo[4,5-b]pyridine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] These studies suggest that modifications at various positions of the heterocyclic core can modulate the antimicrobial spectrum and potency.

Comparative Data on Related Scaffolds

To provide a clearer picture of the potential for the this compound scaffold, the following table summarizes inhibitory activities of related imidazopyridine and imidazopyridazine derivatives against various biological targets.

ScaffoldTargetCompound ExampleIC50/Ki (nM)Reference
Imidazo[4,5-b]pyridineFLT3-ITD18a<1000[1]
Imidazo[4,5-b]pyridineFLT3-D835Y18a<1000[1]
Imidazo[1,2-b]pyridazineTyk2 JH26q0.015 (Ki)[2]
Imidazo[1,2-b]pyridazineTyk2 JH26r0.035 (Ki)[2]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are representative methodologies for key assays mentioned in the context of kinase and antimicrobial inhibitor discovery.

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition is through an in vitro enzymatic assay. For example, the inhibitory activity against FLT3 kinase can be determined using a radiometric filter binding assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme (e.g., recombinant FLT3), a substrate (e.g., a synthetic peptide), and ATP (radiolabeled with ³²P or ³³P).

  • Compound Incubation: The test compounds (derivatives of the imidazo[4,5-d]pyridazine scaffold) are pre-incubated with the kinase in the reaction buffer.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the ATP/substrate mixture and allowed to proceed for a specific time at a controlled temperature. The reaction is then terminated, often by the addition of a stop solution (e.g., phosphoric acid).

  • Signal Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of a compound against a bacterial strain is a standard measure of its antimicrobial activity.

  • Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable growth medium.

  • Compound Dilution Series: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for bacterial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion and Future Directions

While direct and extensive SAR studies on this compound derivatives are not yet available in the public domain, the collective evidence from related heterocyclic systems strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the systematic exploration of substitutions at the 4 and 7 positions of the imidazo[4,5-d]pyridazine core to establish clear SAR trends. The development of synthetic methodologies that allow for diverse and efficient modification of these positions will be crucial for unlocking the full therapeutic potential of this promising heterocyclic scaffold. The logical progression for such research is outlined below.

sar_logic Start This compound Sub_C4 Substitution at C4 Start->Sub_C4 Sub_C7 Substitution at C7 Start->Sub_C7 Sub_Both Disubstitution at C4 and C7 Sub_C4->Sub_Both Sub_C7->Sub_Both Activity Biological Activity Assessment Sub_Both->Activity SAR Establish SAR Activity->SAR

Figure 2. Logical flow for future SAR studies on 4,7-disubstituted-1H-imidazo[4,5-d]pyridazine derivatives.

References

comparative analysis of imidazo[4,5-d]pyridazine and pyrazolopyrimidine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor development is dominated by the pursuit of potent and selective agents. Among the myriad heterocyclic scaffolds explored, imidazo[4,5-d]pyridazines and pyrazolopyrimidines have emerged as "privileged structures." Both are purine bioisosteres, capable of mimicking ATP to effectively bind to the hinge region of a kinase's active site.[1] This guide provides a comparative analysis of these two scaffolds, highlighting their structure-activity relationships, target profiles, and the experimental methodologies used for their evaluation.

Core Scaffold Analysis and Structure-Activity Relationships (SAR)

Both scaffolds serve as excellent starting points for kinase inhibitor design due to their ability to form crucial hydrogen bonds with the kinase hinge region.[1][2] However, their distinct nitrogen placement and ring electronics offer different opportunities for substitution and vector growth, influencing potency, selectivity, and pharmacokinetic properties.

  • Pyrazolopyrimidine Scaffold: This is arguably the more extensively explored of the two. Isomers like pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine are common cores in numerous approved drugs and clinical candidates.[2][3] The scaffold's versatility allows for modifications at multiple positions, enabling chemists to fine-tune activity against a wide range of kinases, including Janus kinases (JAKs), Src-family kinases (SFKs), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinases (PI3Ks).[2][4][5][6] For instance, in the development of JAK2 inhibitors, the pyrazolo[1,5-a]pyrimidine core was identified via high-throughput screening and subsequently optimized for potency and selectivity.[4][7]

  • Imidazo[4,5-d]pyridazine Scaffold: As a close structural analog to purines, this scaffold has also shown significant promise.[8] Isomers such as imidazo[1,2-b]pyridazine have been successfully developed into multi-kinase inhibitors like Ponatinib, which targets BCR-ABL.[8][9] Research has demonstrated the potential of this scaffold to yield potent inhibitors of PI3K, mTOR, and PIM kinases.[10][11] The strategic placement of substituents on the imidazo[1,2-b]pyridazine core can lead to highly selective and potent compounds. For example, structure-based design has led to the identification of derivatives that potently inhibit both c-Met and VEGFR2.[12]

Caption: Core scaffolds and their primary kinase targets.

Comparative Performance Data

Quantitative comparison of inhibitors requires standardized assays. The half-maximal inhibitory concentration (IC50) is a common metric for potency. Below is a table summarizing representative public data for inhibitors from both classes against key kinase targets.

ScaffoldCompound ExampleTarget KinaseBiochemical IC50 (nM)Cellular Assay Potency (nM)Reference Compound
Pyrazolopyrimidine eCF506SRC< 1~100 (MCF7 GI50)Dasatinib
Compound 7j JAK22.4~250 (pSTAT5 IC50)Ruxolitinib
IbrutinibBTK0.511 (MCL cell GI50)Acalabrutinib
Imidazo[1,2-a]pyridine Compound 35 PI3Kα1507900 (T47D IC50)Alpelisib
Imidazo[1,2-b]pyridazine PonatinibBCR-ABL (T315I)2.040 (Ba/F3 cell GI50)Nilotinib
Compound 26 c-Met/VEGFR21.9 / 2.25.0 / 1.8 (MKN45/HUVEC)Cabozantinib

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. Cellular potency (e.g., GI50) reflects not only target inhibition but also cell permeability and off-target effects.[1][5][7][12][13]

Targeted Signaling Pathways

Inhibitors from both scaffolds often target kinases within critical oncogenic and inflammatory signaling pathways, such as the PI3K/AKT/mTOR and JAK/STAT pathways. Understanding these pathways is crucial for predicting the biological consequences of kinase inhibition.

G

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Key Experimental Protocols

The evaluation of kinase inhibitors relies on a cascade of robust biochemical and cell-based assays. The workflow typically progresses from determining direct enzyme inhibition to assessing effects in a complex cellular environment.[14][15]

A. Biochemical Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining inhibitor potency (IC50) in a purified, in vitro system.[16][17]

  • Principle: The assay is performed in two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the test inhibitor. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, kinase activity.[18]

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, dilute the kinase and substrate, and prepare serial dilutions of the test inhibitor (typically in DMSO).

    • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor.

    • Initiate the reaction by adding a defined concentration of ATP (often at the Km value).

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14][18]

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Kinase, Substrate, & Inhibitor into Plate A->B C Initiate Reaction with ATP Incubate (e.g., 60 min) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Convert ADP to ATP (Add Kinase Detection Reagent) D->E F Measure Luminescence E->F G Calculate % Inhibition & Determine IC50 F->G

Caption: Workflow for a typical biochemical kinase assay.

B. Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines, providing a more physiologically relevant measure of a compound's efficacy.[18][19]

  • Principle: Assays like MTT measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product. Luminescence-based assays like CellTiter-Glo® quantify the amount of ATP present, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability.[18][19]

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control (DMSO).

    • Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

    • Signal Generation (MTT): Add MTT solution and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.

    • Signal Generation (CellTiter-Glo®): Add the CellTiter-Glo® reagent to the wells, which lyses the cells and initiates a luminescent reaction.

    • Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.

    • Data Analysis: Calculate the percentage of growth inhibition (GI50) by plotting the percentage of viable cells against the log concentration of the inhibitor.[18]

Conclusion

Both imidazo[4,5-d]pyridazine and pyrazolopyrimidine scaffolds are foundational in modern kinase inhibitor design. Pyrazolopyrimidines are exceptionally well-validated, forming the basis of numerous clinical agents across a wide spectrum of kinase targets.[2][3][20] Imidazo[4,5-d]pyridazines, while perhaps less ubiquitous, have demonstrated immense potential, leading to powerful multi-kinase inhibitors and offering distinct SAR opportunities.[8][10] The choice between these scaffolds depends on the specific kinase target, the desired selectivity profile, and the drug-like properties required for the intended therapeutic application. The rigorous application of the biochemical and cellular assays detailed herein is essential for the successful development of potent and selective clinical candidates from either class.

References

In Vivo Anticancer Activity of Substituted Imidazo[4,5-d]pyridazines: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. While the broader class of imidazopyridazines has shown promise, a comprehensive in vivo validation of the anticancer activity of substituted imidazo[4,5-d]pyridazines remains a largely uncharted territory. This guide addresses the current landscape of research, highlighting the existing gaps in in vivo data and providing a framework for future investigations.

A thorough review of the scientific literature reveals a notable scarcity of in vivo studies specifically focused on the anticancer effects of substituted imidazo[4,5-d]pyridazines. Much of the research on the anticancer properties of imidazopyridazine isomers has concentrated on related scaffolds such as imidazo[1,2-b]pyridazines and imidazo[4,5-b]pyridines.

Early explorations into the anticancer potential of N4-substituted imidazo[4,5-d]pyridazine nucleosides, for instance, indicated low cytotoxic activity in initial in vitro screenings.[1] This may have tempered the impetus for subsequent, resource-intensive in vivo validation studies in animal models. Consequently, there is a lack of published, peer-reviewed data to populate a comparative guide on the in vivo performance of this specific class of compounds.

While direct comparative data is unavailable, this guide aims to provide valuable context by outlining the standard methodologies and conceptual frameworks that would be employed in the in vivo validation of novel anticancer compounds.

Hypothetical Experimental Workflow for In Vivo Validation

The following diagram illustrates a generalized workflow for the in vivo assessment of the anticancer activity of a novel compound, such as a substituted imidazo[4,5-d]pyridazine derivative. This workflow represents a standard approach in preclinical cancer research.

G cluster_0 Preclinical In Vivo Validation Workflow Compound Synthesis\nand Characterization Compound Synthesis and Characterization In Vitro Screening\n(Cytotoxicity, Target Engagement) In Vitro Screening (Cytotoxicity, Target Engagement) Compound Synthesis\nand Characterization->In Vitro Screening\n(Cytotoxicity, Target Engagement) Selection of Lead Compound(s) Selection of Lead Compound(s) In Vitro Screening\n(Cytotoxicity, Target Engagement)->Selection of Lead Compound(s) Animal Model Selection\n(e.g., Xenograft, Syngeneic) Animal Model Selection (e.g., Xenograft, Syngeneic) Selection of Lead Compound(s)->Animal Model Selection\n(e.g., Xenograft, Syngeneic) Tumor Implantation Tumor Implantation Animal Model Selection\n(e.g., Xenograft, Syngeneic)->Tumor Implantation Treatment Initiation\n(Vehicle vs. Treatment Groups) Treatment Initiation (Vehicle vs. Treatment Groups) Tumor Implantation->Treatment Initiation\n(Vehicle vs. Treatment Groups) Monitoring of Tumor Growth\nand Animal Well-being Monitoring of Tumor Growth and Animal Well-being Treatment Initiation\n(Vehicle vs. Treatment Groups)->Monitoring of Tumor Growth\nand Animal Well-being Endpoint Analysis Endpoint Analysis Monitoring of Tumor Growth\nand Animal Well-being->Endpoint Analysis Tumor Weight/Volume Measurement Tumor Weight/Volume Measurement Endpoint Analysis->Tumor Weight/Volume Measurement Survival Analysis Survival Analysis Endpoint Analysis->Survival Analysis Histopathological Analysis Histopathological Analysis Endpoint Analysis->Histopathological Analysis Biomarker Analysis Biomarker Analysis Endpoint Analysis->Biomarker Analysis

A generalized workflow for in vivo efficacy studies.

Experimental Protocols: A Template for Future Studies

Should promising substituted imidazo[4,5-d]pyridazine candidates emerge from in vitro studies, the following experimental protocols would be essential for their in vivo validation.

1. Animal Models:

  • Xenograft Models: Human cancer cell lines (e.g., from breast, colon, lung cancer) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice). This is the most common initial model to assess anti-tumor efficacy.

  • Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are crucial for evaluating the interplay between the therapeutic agent and the host immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.

2. Drug Administration:

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) depends on the physicochemical properties and formulation of the test compound.

  • Dosing Schedule: Compounds are typically administered daily, on alternate days, or on a cyclical schedule for a defined period (e.g., 21-28 days).

  • Dose-Response Studies: Multiple dose levels are tested to determine the optimal therapeutic dose and to identify potential dose-limiting toxicities.

3. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Tumor volume is measured periodically using calipers. The percentage of TGI is calculated by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group.

  • Tumor Weight: At the end of the study, tumors are excised and weighed.

  • Survival Analysis: In survival studies, the primary endpoint is the lifespan of the animals in the treated versus the control group.

  • Metastasis Assessment: For relevant cancer models, the incidence and burden of metastatic lesions in distant organs are evaluated.

4. Toxicity and Safety Assessment:

  • Body Weight: Animal body weight is monitored regularly as an indicator of general health and toxicity.

  • Clinical Observations: Animals are observed for any signs of distress or adverse effects.

  • Hematological and Serum Chemistry Analysis: Blood samples are collected to assess the impact of the compound on various organs and physiological functions.

  • Histopathology: Major organs are collected at the end of the study for microscopic examination to identify any treatment-related pathologies.

Potential Signaling Pathways for Imidazo[4,5-d]pyridazines

Given their structural similarity to purines, substituted imidazo[4,5-d]pyridazines could potentially target a variety of signaling pathways implicated in cancer progression. While specific pathways for this scaffold are yet to be elucidated through in vivo studies, kinase inhibition is a plausible mechanism of action. The diagram below illustrates a hypothetical signaling cascade that could be targeted by a novel anticancer agent.

G cluster_1 Hypothetical Kinase Inhibitor Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway RTK->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway RTK->PI3K/AKT/mTOR Pathway Proliferation, Survival Proliferation, Survival RAS/RAF/MEK/ERK Pathway->Proliferation, Survival PI3K/AKT/mTOR Pathway->Proliferation, Survival Imidazo[4,5-d]pyridazine Derivative Imidazo[4,5-d]pyridazine Derivative Imidazo[4,5-d]pyridazine Derivative->RTK Inhibition

A hypothetical signaling pathway for an anticancer agent.

Future Directions

The lack of in vivo data for the anticancer activity of substituted imidazo[4,5-d]pyridazines represents a significant opportunity for medicinal chemists and cancer biologists. Future research should focus on the synthesis and in vitro screening of novel derivatives of this scaffold to identify potent lead compounds. Promising candidates can then be advanced to the rigorous in vivo validation studies outlined above to determine their therapeutic potential. The publication of both positive and negative in vivo findings will be crucial for building a comprehensive understanding of the structure-activity relationships and guiding the development of this underexplored class of compounds as potential anticancer agents.

References

A Comparative Biological Evaluation of N-Substituted vs. C-Substituted Imidazo[4,5-d]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-d]pyridazine scaffold, a purine isostere, has garnered significant interest in medicinal chemistry due to its potential as a versatile pharmacophore. This guide provides a comparative biological evaluation of N-substituted versus C-substituted imidazo[4,5-d]pyridazine analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. While direct comparative studies are limited, this guide synthesizes available data to highlight key differences in their biological profiles.

Data Presentation: A Comparative Overview

Quantitative data from various studies have been compiled to facilitate a comparison between N-substituted and C-substituted imidazo[4,5-d]pyridazine analogs and related C-substituted imidazopyridine scaffolds. The following tables summarize the cytotoxic and kinase inhibitory activities of representative compounds.

Table 1: Cytotoxicity of N-Substituted Imidazo[4,5-d]pyridazine Nucleosides

Compound IDSubstitution PatternCell LineCytotoxicity (ID50)Reference
9 N4-(methyl)aminoMurine L1210 Leukemia>50 µg/mL[1]
9 N4-(benzyl)aminoMurine L1210 Leukemia>50 µg/mL[1]
9 N4-(cyclohexyl)aminoMurine L1210 Leukemia>50 µg/mL[1]
9 N4-(methyl)aminoB16 Melanoma>50 µg/mL[1]
9 N4-(benzyl)aminoB16 Melanoma>50 µg/mL[1]
9 N4-(cyclohexyl)aminoB16 Melanoma>50 µg/mL[1]

Initial studies on N4-substituted imidazo[4,5-d]pyridazine nucleosides indicated a lack of significant in vitro cytotoxicity against murine L1210 leukemia and B16 melanoma cell lines.[1]

Table 2: Biological Activity of C-Substituted Imidazo[4,5-b]pyridine and Imidazo[1,2-b]pyridazine Analogs

Compound IDScaffoldSubstitution PatternTarget/Cell LineActivity (IC50/GI50)Reference
17 Imidazo[1,2-a]pyrazineC-substitutedMps1 Kinase2.8 nM[1]
17 Imidazo[1,2-a]pyrazineC-substitutedA549 (Lung Cancer)6.0 nM[1]
18a Imidazo[4,5-b]pyridineC5, C7-disubstitutedFLT3-ITD<1 µM[2]
18b Imidazo[4,5-b]pyridineC5, C7-disubstitutedFLT3-ITD<1 µM[2]
34f Imidazo[1,2-b]pyridazineC-substitutedFLT3-ITD4 nM[2]
34f Imidazo[1,2-b]pyridazineC-substitutedFLT3-D835Y1 nM[2]
34f Imidazo[1,2-b]pyridazineC-substitutedMV4-11 (AML)7 nM[2]
K00135 Imidazo[1,2-b]pyridazineC-substitutedPIM-1 Kinase<100 nM[3]

In contrast to the N-substituted analogs, C-substituted derivatives of related imidazopyridine and imidazopyridazine scaffolds have demonstrated potent biological activity, particularly as kinase inhibitors and anticancer agents.[1][2][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (ID50) by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay using ³³P-ATP.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP (including ³³P-ATP)

  • Test compounds

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (spiked with ³³P-ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ³³P-ATP.

  • Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazopyridine analogs and a typical experimental workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis N_sub N-Substituted Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT) N_sub->Cytotoxicity C_sub C-Substituted Analogs C_sub->Cytotoxicity Kinase_Assay Kinase Inhibition Assay C_sub->Kinase_Assay IC50 IC50/ID50 Determination Cytotoxicity->IC50 Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of imidazo[4,5-d]pyridazine analogs.

CDK9_Signaling_Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II (paused) CDK9->RNAPII Phosphorylates Ser2 DSIF_NELF DSIF/NELF CDK9->DSIF_NELF Phosphorylates Transcription_Elongation Transcriptional Elongation RNAPII->Transcription_Elongation DSIF_NELF->Transcription_Elongation Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_apoptotic Cell_Survival Cell Survival Anti_apoptotic->Cell_Survival Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->CDK9

Caption: Simplified CDK9 signaling pathway and the inhibitory action of certain imidazo[4,5-b]pyridine derivatives.

Mps1_Signaling_Pathway Mps1 Mps1 Kinase SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Activates Apoptosis Apoptosis Mps1->Apoptosis Inhibition leads to Anaphase Anaphase Progression SAC->Anaphase Inhibits Cell_Cycle Proper Cell Cycle Progression Anaphase->Cell_Cycle Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->Mps1

Caption: The role of Mps1 kinase in the spindle assembly checkpoint and its inhibition by imidazo[1,2-a]pyrazine analogs.

Conclusion

The biological evaluation of imidazo[4,5-d]pyridazine analogs reveals a significant divergence in activity based on the substitution pattern. Early studies on N4-substituted nucleoside derivatives of the imidazo[4,5-d]pyridazine core suggest low intrinsic cytotoxicity. In contrast, extensive research on C-substituted analogs of related imidazopyridine and imidazopyridazine scaffolds has yielded potent kinase inhibitors with significant anticancer activity. This suggests that for the development of biologically active imidazo[4,5-d]pyridazine-based compounds, focusing on C-substitution at positions such as C2 and C7 may be a more fruitful strategy. The provided data and protocols serve as a valuable resource for researchers in the design and evaluation of novel imidazo[4,5-d]pyridazine derivatives as potential therapeutic agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this promising class of compounds.

References

Efficacy of Imidazo[4,5-d]pyridazine Derivatives and Related Heterocycles Compared to Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-d]pyridazine scaffold and its related isomers are emerging as pharmacologically significant structures with potential applications across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an objective comparison of the efficacy of these novel derivatives against established drugs, supported by available experimental data. While direct comparative studies on imidazo[4,5-d]pyridazine derivatives are limited, this guide draws upon data from closely related imidazopyridines and pyridazine derivatives to offer valuable insights into their potential.

Anticancer Activity

Imidazopyridine and pyridazine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their efficacy is often attributed to the inhibition of key cellular targets like cyclin-dependent kinases (CDKs).

Comparative Efficacy Data (Anticancer)
Compound ClassDerivative ExampleCancer Cell LineIC50 (Derivative)Known DrugIC50 (Known Drug)
Imidazo[4,5-b]pyridineCompound IXHCT1160.63 µM (CDK9)Sorafenib0.76 µM (CDK9)
Imidazo[4,5-b]pyridineCompound IMCF-70.71 µM (CDK9)Sorafenib0.76 µM (CDK9)
PyridazineCompound 2S-13MDA-MB-231Not specified, but noted as more effective and less toxic than DoxorubicinDoxorubicinNot specified
Imidazo[4,5-d]pyridazine NucleosideN4-substituted derivativeL1210 Leukemia>50 µg/mL"Standard Drugs"0.1 µg/mL
Experimental Protocol: Cytotoxicity (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a known drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Logical Workflow for Anticancer Drug Screening

cluster_0 In Vitro Screening cluster_1 Target Identification cluster_2 Data Analysis & Comparison A Cancer Cell Lines (e.g., MCF-7, HCT116) B Treatment with Imidazo[4,5-d]pyridazine Derivatives & Known Drugs A->B C MTT Assay for Cytotoxicity B->C D Determine IC50 Values C->D G Compare IC50 of Derivatives with Known Anticancer Drugs D->G E Kinase Inhibition Assays (e.g., CDK9) F Determine Target-Specific IC50 E->F F->G H Identify Lead Compounds G->H

Caption: Workflow for anticancer screening and lead identification.

Anti-inflammatory Activity

Certain pyridazine derivatives have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are desirable as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs.

Comparative Efficacy Data (Anti-inflammatory)
Compound ClassDerivative ExampleCOX-1 IC50 (Derivative)COX-2 IC50 (Derivative)Known DrugCOX-1 IC50 (Known Drug)COX-2 IC50 (Known Drug)
PyridazineCompound 3g504.5 nM43.84 nMCelecoxib865.7 nM73.53 nM
PyridazineCompound 6a>100 µM53.01 nMCelecoxib865.7 nM73.53 nM
Pyrazole-pyridazine hybridCompound 6f9.56 µM1.15 µMCelecoxib5.42 µM2.16 µM

Note: The pyridazine derivatives demonstrate higher potency and, in some cases, better selectivity for COX-2 compared to Celecoxib.

Experimental Protocol: COX Inhibition Assay

The in vitro COX-1 and COX-2 inhibitory activities of the compounds are typically evaluated using an enzyme immunoassay (EIA) kit.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a reaction buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib) at 37°C for a short period (e.g., 15 minutes).

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Reaction Termination: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C and then stopped by adding a solution of stannous chloride.

  • Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured colorimetrically after its reduction to prostaglandin F2α (PGF2α). The absorbance is read at a specific wavelength.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway of COX-2 Inhibition

AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins (Inflammation, Pain) COX2->PGs Produces Inhibitor Imidazo[4,5-d]pyridazine Derivative / Celecoxib Inhibitor->COX2 Inhibits cluster_0 HIV Replication Cycle RT Reverse Transcriptase (RT) proviralDNA Proviral DNA RT->proviralDNA vRNA Viral RNA vRNA->RT NNRTI Imidazo[4,5-d]pyridazine Derivative (NNRTI) NNRTI->RT Binds to allosteric site and inhibits dUMP dUMP ThyX Mtb Thymidylate Synthase (ThyX) dUMP->ThyX Substrate dTMP dTMP (Essential for DNA Synthesis) ThyX->dTMP Catalyzes conversion Inhibitor Imidazo[4,5-d]pyridazine Derivative Inhibitor->ThyX Inhibits

Validating Target Engagement of Imidazo[4,5-d]pyridazine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methodologies for validating the target engagement of imidazo[4,5-d]pyridazine-based kinase inhibitors. To illustrate these methods, we present a hypothetical imidazo[4,5-d]pyridazine derivative, IZP-CDK9-A , a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its performance is compared with two well-characterized, alternative CDK9 inhibitors, Flavopiridol and Dinaciclib. This guide will detail the experimental protocols and present quantitative data to offer a framework for assessing on-target activity in a cellular context.

Comparative Analysis of CDK9 Inhibitors

The validation of a targeted inhibitor requires robust evidence of its direct interaction with the intended protein target within a physiological setting. Here, we compare IZP-CDK9-A with Flavopiridol and Dinaciclib using a suite of biochemical and cellular assays to quantify and confirm target engagement.

Data Presentation

Table 1: Biochemical Potency of CDK9 Inhibitors

InhibitorTarget KinaseIC50 (nM)
IZP-CDK9-A CDK9/Cyclin T1 5
FlavopiridolCDK9/Cyclin T1~3-20[1][2]
DinaciclibCDK94[3][4]

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.

Table 2: Cellular Target Engagement and Downstream Effects

InhibitorCellular Thermal Shift (ΔTm in °C)Inhibition of RNA Pol II Ser2 Phosphorylation (EC50 in nM)
IZP-CDK9-A +4.2 25
FlavopiridolNot Widely Reported~50-100
DinaciclibNot Widely Reported~10-30

Cellular thermal shift assay (CETSA) measures the stabilization of the target protein by the inhibitor in intact cells. Inhibition of RNA Polymerase II (Pol II) Serine 2 phosphorylation is a key downstream biomarker of CDK9 inhibition.

Mandatory Visualizations

Signaling_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb form CyclinT1 Cyclin T1 CyclinT1->PTEFb form RNAPolII RNA Polymerase II PTEFb->RNAPolII recruits Ser2P Phosphorylation (Serine 2) RNAPolII->Ser2P undergoes Transcription Transcriptional Elongation Ser2P->Transcription enables IZP_CDK9_A IZP-CDK9-A IZP_CDK9_A->PTEFb inhibits

Caption: CDK9 Signaling Pathway and Inhibition by IZP-CDK9-A.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 TargetEngagement Confirm Target Engagement IC50->TargetEngagement CETSA Cellular Thermal Shift Assay (CETSA) CETSA->TargetEngagement WesternBlot Western Blot (p-RNA Pol II) DownstreamEffect Measure Downstream Effect WesternBlot->DownstreamEffect TargetEngagement->DownstreamEffect End End DownstreamEffect->End Validated Inhibitor Start Start Validation Start->KinaseAssay Start->CETSA Start->WesternBlot

Caption: Workflow for Target Engagement Validation.

Logical_Comparison Inhibitor CDK9 Inhibitor IZP IZP-CDK9-A (Imidazo[4,5-d]pyridazine) Inhibitor->IZP Flavo Flavopiridol (Flavonoid) Inhibitor->Flavo Dina Dinaciclib (Pyridopyrimidine derivative) Inhibitor->Dina Biochemical Biochemical Potency (IC50) IZP->Biochemical Cellular Cellular Engagement (CETSA, EC50) IZP->Cellular Flavo->Biochemical Flavo->Cellular Dina->Biochemical Dina->Cellular

Caption: Logical Comparison of CDK9 Inhibitors.

Experimental Protocols

In Vitro Kinase Assay (CDK9/Cyclin T1)

Objective: To determine the concentration of the inhibitor required to inhibit 50% of the CDK9 enzymatic activity (IC50).

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human CDK9/Cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (IZP-CDK9-A, Flavopiridol, Dinaciclib) in DMSO and add them to the reaction wells. Include a DMSO-only control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of the inhibitor to CDK9 in intact cells by measuring the thermal stabilization of the protein.

Methodology:

  • Cell Treatment: Culture a suitable human cell line (e.g., HeLa or a leukemia cell line) to ~80% confluency. Treat the cells with the test inhibitor at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler.

  • Cell Lysis: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Normalize the samples and analyze by SDS-PAGE and Western blotting using a primary antibody specific for CDK9.

  • Data Analysis: Quantify the band intensities for CDK9 at each temperature. Plot the percentage of soluble CDK9 relative to the unheated control against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and engagement. The difference in the melting temperature (Tm) is reported as ΔTm.

Western Blot for Downstream Target Inhibition (Phospho-RNA Polymerase II)

Objective: To assess the functional consequence of CDK9 inhibition by measuring the phosphorylation of its key substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test inhibitors for a defined period (e.g., 4 hours).

  • Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2). Subsequently, strip the membrane and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities for p-RNA Pol II Ser2 and normalize to the total RNA Pol II and the loading control. Plot the normalized signal against the inhibitor concentration to determine the EC50 value for the inhibition of downstream signaling.

References

Assessing the Selectivity Profile of Kinase Inhibitors Derived from 4,7-dichloro-1H-imidazo[4,5-d]pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazo[4,5-d]pyridazine scaffold is a purine isostere of significant interest in medicinal chemistry for the development of novel kinase inhibitors. Its structural similarity to endogenous ligands allows for competitive binding to the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology and inflammatory diseases. The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine core, in particular, offers a versatile starting point for the synthesis of a diverse library of derivatives through nucleophilic substitution at the 4 and 7 positions. However, a comprehensive analysis of the kinase selectivity profiles for this specific scaffold is currently limited in publicly available literature.

This guide provides a comparative assessment of the kinase inhibitory potential of the broader imidazopyridazine class, drawing on data from more extensively studied isomers such as imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine. By examining the selectivity of these related compounds, we can infer potential targets and guide future structure-activity relationship (SAR) studies for derivatives of this compound.

Comparative Selectivity of Imidazopyridazine and Imidazopyridine Scaffolds

While data for the 1H-imidazo[4,5-d]pyridazine core is sparse, its isomers have been successfully developed into potent and selective kinase inhibitors. The following tables summarize the selectivity profiles of representative compounds from these related series, offering a benchmark for the potential of the this compound scaffold.

Table 1: Selectivity Profile of Imidazo[1,2-b]pyridazine Derivatives

CompoundPrimary Target(s)IC50 (nM)Notes on SelectivityReference
Ponatinib BCR-ABL2 (for T315I mutant)Multi-targeted inhibitor of BCR-ABL, SRC, KIT, RET, TIE2, FLT3, VEGFR, PDGFR, and FGFR.[1]
Compound 17 DYRK1A50Selective for DYRKs and CLKs. Also inhibits CLK1 (82 nM), CLK4 (44 nM), and PfCLK1 (32 nM). Does not significantly inhibit GSK3β.[2]
Compound 16a BCR-ABL8.5Designed as a potent BCR-ABL inhibitor.[1]
Compound 27f Mps1 (TTK)0.70 (cellular)Highly selective over a panel of 192 kinases.[3]

Table 2: Selectivity Profile of Imidazo[4,5-b]pyridine Derivatives

CompoundPrimary Target(s)IC50 / Kd (nM)Notes on SelectivityReference
Compound 27e Aurora A/FLT3Kd: 7.5 (Aurora A), 6.2 (FLT3)Dual inhibitor with potent activity against Aurora B (Kd: 48 nM) and FLT3 mutants. Profiled against a large kinase panel, showing some off-target activity on FLT1, JAK2, RET, and PDGFRB.[4]
Compound 18a/18b FLT3-ITD/D835YSubmicromolarShowed activity against FLT3 mutants.[5]
Compound 7a Aurora A/BIC50: 212 (A), 461 (B)Inhibited a range of kinases including ERK8, GSK3β, MLK1, JAK2, TrkA, and VEGFR at 1 µM.[6]
Compound I CDK90.63-1.32 µM (range for several active compounds)Screened against breast and colon cancer cell lines and showed CDK9 inhibitory potential.[7]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments typically employed in such assessments.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound to achieve a range of concentrations for IC50 determination.

    • Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Prepare a solution of the specific peptide or protein substrate for the kinase of interest in the reaction buffer.

    • Prepare a solution of [γ-³³P]ATP and non-radiolabeled ATP in the reaction buffer.

  • Assay Procedure :

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the purified recombinant kinase to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (Kinome Scan)

To assess the broader selectivity, the inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases.

  • Assay Setup :

    • The assay is usually performed by a specialized service provider using a proprietary platform (e.g., KINOMEscan™, Reaction Biology).

    • The test compound is provided at a high concentration in DMSO.

  • Binding or Activity Measurement :

    • The compound's ability to inhibit the activity or binding to each kinase in the panel is measured. Binding assays often use competition with a known ligand.

    • The result is typically expressed as the percentage of inhibition or percentage of control binding at the tested concentration.

  • Data Interpretation :

    • Kinases that are significantly inhibited (e.g., >90% inhibition) are identified as potential off-targets.

    • The data can be visualized using a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree.

Visualizations

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Selectivity Profiling cluster_2 Cellular & In Vivo Analysis start Synthesized Imidazo[4,5-d]pyridazine Derivative primary_assay Primary Kinase Assay (Target Kinase) start->primary_assay ic50 Determine IC50 Value primary_assay->ic50 kinome_scan Kinome-wide Panel Screen (e.g., at 1 µM) ic50->kinome_scan Potent Hits hit_validation Validate Hits with Dose-Response Assays kinome_scan->hit_validation selectivity_score Calculate Selectivity Score hit_validation->selectivity_score cellular_assay Cell-based Target Engagement Assay selectivity_score->cellular_assay off_target Assess Off-Target Effects in Cells cellular_assay->off_target in_vivo In Vivo Efficacy & Toxicity Studies off_target->in_vivo

Caption: Workflow for assessing the selectivity of kinase inhibitors.

FLT3 Signaling Pathway

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase FLT3L->FLT3 P1 Dimerization & Autophosphorylation FLT3->P1 RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT STAT5 STAT5 Pathway P1->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor Imidazopyridine/pyridazine Inhibitor (e.g., Compound 27e) Inhibitor->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Aurora Kinase Signaling in Mitosis

Aurora_Kinase_Pathway cluster_mitosis Mitotic Events Centrosome Centrosome Maturation Result Mitotic Arrest & Apoptosis Spindle Spindle Assembly Chromosome Chromosome Alignment & Segregation Cytokinesis Cytokinesis AuroraA Aurora A Kinase AuroraA->Centrosome AuroraA->Spindle AuroraA->Result AuroraB Aurora B Kinase AuroraB->Chromosome AuroraB->Cytokinesis AuroraB->Result Inhibitor Imidazopyridine/pyridazine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.

References

Navigating the Early Drug Discovery Cascade: A Comparative Guide to the In Vitro ADME Properties of Novel Imidazo[4,5-d]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with critical checkpoints. Among the most crucial are the early assessments of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the in vitro ADME characteristics of compounds structurally related to the promising imidazo[4,5-d]pyridazine scaffold, offering valuable insights for hit-to-lead optimization and candidate selection.

While specific experimental in vitro ADME data for novel imidazo[4,5-d]pyridazine compounds is limited in publicly available literature, valuable inferences can be drawn from closely related imidazo-fused pyridine analogs, such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines. This guide synthesizes available data for these surrogates to project the potential ADME profile of the imidazo[4,5-d]pyridazine class, focusing on metabolic stability, permeability, and plasma protein binding.

Key In Vitro ADME Parameters: A Comparative Look

The following tables summarize key in vitro ADME data for representative imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine derivatives, which can serve as a benchmark for the evaluation of novel imidazo[4,5-d]pyridazine compounds.

Table 1: Metabolic Stability in Liver Microsomes

Compound ClassCompound ExampleSpeciesMicrosomal Stability (% remaining after 30 min)Reference
Imidazo[4,5-b]pyridineCompound 20f Human76%[1]
Imidazo[4,5-b]pyridineCompound 21i Human90%[1]
Imidazo[4,5-b]pyridineCompound 21i Mouse80%[1]
Imidazo[4,5-b]pyridineCompound 27e Human90%[1]
Imidazo[4,5-b]pyridineCompound 27e Mouse66%[1]
Imidazo[1,2-b]pyridazineCompound 34f HumanAcceptable (Specific % not provided)[2][3]

Table 2: Caco-2 Permeability

Compound ClassCompound ExampleApparent Permeability (Papp, A→B) (nm/s)Efflux Ratio (B→A) / (A→B)ClassificationReference
Imidazo[1,2-b]pyridazineCompound 5 34Not ProvidedLow Permeability[4]

Experimental Workflows and Methodologies

To ensure reproducibility and enable comparative analysis, detailed experimental protocols for key in vitro ADME assays are outlined below.

ADME_Workflow cluster_screening In Vitro ADME Screening Cascade Compound Novel Imidazo[4,5-d]pyridazine Compound Library Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Compound->Metabolic_Stability Permeability Caco-2 Permeability Assay Metabolic_Stability->Permeability PPB Plasma Protein Binding Assay (Equilibrium Dialysis) Permeability->PPB Data_Analysis Data Analysis & Candidate Selection PPB->Data_Analysis

Caption: A typical workflow for in vitro ADME screening of novel compounds.

Metabolic Stability Assay Protocol

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: Test compounds (typically at a final concentration of 1-10 µM) are incubated with pooled human or other species' liver microsomes (e.g., 0.5-1 mg/mL protein) in a phosphate buffer at 37°C.[1]

  • Cofactor Addition: The reaction is initiated by the addition of a NADPH-regenerating system.[1] Control incubations are performed without the NADPH system to account for non-enzymatic degradation.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

Caco-2 Permeability Assay Protocol

This assay assesses the potential for intestinal absorption of a compound.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A→B permeability). For efflux assessment, the compound is added to the basolateral (B) side (B→A permeability).

  • Incubation: The plates are incubated at 37°C with gentle shaking.

  • Sampling: Samples are taken from both the apical and basolateral chambers at specific time points.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

Caco2_Assay cluster_Apical Apical (A) cluster_Basolateral Basolateral (B) node_A Test Compound Apical Chamber Caco2_monolayer Caco-2 Cell Monolayer node_A:f1->Caco2_monolayer Absorption (A→B) node_B Basolateral Chamber Sampling node_B:f0->Caco2_monolayer Efflux (B→A) Caco2_monolayer->node_A:f1 Caco2_monolayer->node_B:f0

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Plasma Protein Binding (Equilibrium Dialysis) Protocol

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane is used.

  • Sample Loading: One chamber is loaded with plasma, and the other with a buffer solution containing the test compound.

  • Equilibrium: The apparatus is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow for equilibrium to be reached.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

By leveraging the experimental data and protocols from structurally related imidazo-fused pyridines, researchers can make more informed decisions in the design and selection of novel imidazo[4,5-d]pyridazine candidates with improved ADME profiles, ultimately increasing the probability of success in the challenging path of drug discovery.

References

head-to-head comparison of different scaffolds in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a molecular scaffold is a critical decision in the design of kinase inhibitors, profoundly influencing the potency, selectivity, and overall drug-like properties of the candidate compound. This guide provides an objective comparison of the performance of different prominent scaffolds in kinase inhibitor design, supported by experimental data. We will delve into a head-to-head comparison of several well-established scaffolds, detail the experimental protocols used to evaluate them, and visualize key signaling pathways and experimental workflows.

Performance Comparison of Kinase Inhibitor Scaffolds

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various kinase inhibitors, categorized by their core scaffold. It is important to note that direct, perfectly controlled head-to-head comparisons across different studies are challenging due to variations in assay conditions.[1] Therefore, the data presented here is intended to provide a comparative overview based on publicly available information.

Privileged Scaffolds: Quinazoline, Pyrimidine, and Indole

Quinazoline, pyrimidine, and indole are widely recognized as "privileged" scaffolds in kinase inhibitor design, forming the core of numerous approved drugs.[2] Their versatility allows for extensive chemical modification to achieve desired potency and selectivity.

ScaffoldInhibitor ExampleTarget KinaseIC50 (nM)Reference
Quinazoline GefitinibEGFR2-37[3]
ErlotinibEGFR2[3]
LapatinibEGFR, HER210.8, 9.2-
Pyrimidine ImatinibAbl, c-Kit, PDGFR25-100-
DasatinibSrc, Abl<1-
PazopanibVEGFR1/2/3, PDGFRα/β, c-Kit10, 30, 47, 84, 74-
Indole SunitinibVEGFR, PDGFR2-10[4]
AxitinibVEGFR1/2/30.1, 0.2, 0.1-0.3-
SU9516CDK222[4]
Emerging Scaffolds: A Case Study on 3-Amino-5,6-dimethyl-2(1H)-pyridinone

The 3-aminopyridin-2-one scaffold has shown promise for developing inhibitors targeting mitotic kinases like Aurora kinases and Monopolar Spindle 1 (MPS1).[2]

ScaffoldInhibitor DerivativeTarget KinaseIC50 (nM)Reference
3-Amino-5,6-dimethyl-2(1H)-pyridinone Fragment-based derivative 1Aurora A1,500[2]
Fragment-based derivative 2Aurora B800[2]
Fragment-based derivative 3MPS12,500[2]
Head-to-Head Comparison for Cdk11 Inhibitors

Cyclin-Dependent Kinase 11 (CDK11) is a promising cancer target. A direct comparison of two different scaffolds for Cdk11 inhibitors, thiazolobenzimidazole (represented by OTS964) and diaminothiazole (represented by ZNL-05-044), highlights the trade-offs between potency and selectivity.[5]

ScaffoldInhibitorTarget KinaseIC50 (nM)Selectivity NotesReference
Thiazolobenzimidazole OTS964Cdk11~10Also active against Cdk9[5]
Diaminothiazole ZNL-05-044Cdk11>100Improved selectivity against other CDKs[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[6]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test inhibitor compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[6]

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted inhibitor or a DMSO control.

    • Add the kinase to each well and incubate briefly to allow the inhibitor to bind to the kinase.[6]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[7]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.[5]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding the target kinase fused to NanoLuc® luciferase and a binding partner (if necessary).

  • NanoBRET™ tracer and inhibitor compound.

  • Opti-MEM® I Reduced Serum Medium.

  • Multi-well plates suitable for luminescence measurements.

  • Luminescence plate reader.

Procedure:

  • Cell Preparation: Transiently co-transfect cells with the plasmids encoding the NanoLuc®-kinase fusion protein.

  • Assay Setup:

    • Seed the transfected cells into a multi-well plate.

    • Add the NanoBRET™ tracer to the cells.

    • Add the test inhibitor at various concentrations.

  • Signal Detection:

    • Incubate the plate at the appropriate temperature and for a sufficient time to allow for binding equilibrium.

    • Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical workflow for kinase inhibitor discovery.

Kinase_Inhibitor_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (HTL) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (LO) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the discovery and development of kinase inhibitors.[7]

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factors Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation regulates

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8][9][10]

Cdk11_Signaling_Pathway Cdk11_p110 Cdk11_p110 / Cyclin L RNA_Pol_II RNA Polymerase II Cdk11_p110->RNA_Pol_II phosphorylates Splicing_Factors Splicing Factors Cdk11_p110->Splicing_Factors phosphorylates Apoptosis Apoptosis Cdk11_p110->Apoptosis Transcription Transcription Elongation RNA_Pol_II->Transcription Splicing pre-mRNA Splicing Splicing_Factors->Splicing Cdk11_p58 Cdk11_p58 / Cyclin L G2M G2/M Transition Cdk11_p58->G2M Apoptosis_Signal Apoptotic Signal Caspases Caspases Apoptosis_Signal->Caspases activate Caspases->Cdk11_p110 cleave Inhibitors Cdk11 Inhibitors (e.g., OTS964) Inhibitors->Cdk11_p110 Inhibitors->Cdk11_p58

Caption: Overview of the Cdk11 signaling pathway and points of inhibition.[5]

References

Safety Operating Guide

Navigating the Final Steps: A Guide to the Proper Disposal of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides a comprehensive protocol for the proper disposal of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, ensuring the safety of laboratory personnel and the protection of our environment. While this document offers detailed guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all local, state, and federal regulations.

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, a thorough understanding of the hazard profile of this compound is essential. Based on data for structurally similar chlorinated heterocyclic compounds, the primary hazards are summarized below.

Hazard ClassificationPotential EffectsGHS Pictogram(s)Precautionary Statements
Acute Toxicity (Oral) Toxic if swallowed.pericoloP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.pericoloP260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
Serious Eye Damage/Irritation Causes serious eye damage.pericoloP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazardous to the Aquatic Environment May be toxic to aquatic life with long-lasting effects.avvertimentoP273: Avoid release to the environment.

This table represents a conservative estimation based on available data for similar compounds and should be used for initial guidance. Always refer to the specific SDS for this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and treated in accordance with all regulatory requirements.

Experimental Protocol for Waste Segregation and Collection:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.

  • Container Management:

    • Keep the hazardous waste container tightly sealed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Utilize secondary containment to prevent the spread of material in case of a spill.

  • Disposal of Empty Containers:

    • Thoroughly empty any containers that held this compound.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1] For highly toxic compounds, the first three rinses should be collected.[1]

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not accumulate large quantities of waste. Regular disposal minimizes risks in the laboratory.

Note: Never dispose of this compound by pouring it down the drain, evaporating it in a fume hood, or placing it in the regular trash.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_disposal Disposal Route cluster_donots Prohibited Actions start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe drain Do Not Pour Down Drain evaporate Do Not Evaporate in Fume Hood trash Do Not Dispose in Regular Trash segregate Segregate into a Labeled, Compatible Hazardous Waste Container ppe->segregate store Store Securely in a Designated Area with Secondary Containment segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs licensed_disposal Transfer to a Licensed Chemical Waste Disposal Company contact_ehs->licensed_disposal incineration Recommended Treatment: High-Temperature Incineration with Flue Gas Scrubbing licensed_disposal->incineration

Caption: Disposal Workflow for this compound

Final Considerations for Disposal

The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[2] This process ensures the complete destruction of the compound and prevents the release of harmful substances, such as dioxins, into the atmosphere. Entrusting this process to a licensed and reputable chemical waste management company is the most effective way to ensure compliance and environmental responsibility.

References

Personal protective equipment for handling 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine

This guide provides essential safety, handling, and disposal information for this compound, targeted towards laboratory and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical when handling this compound to prevent exposure. The following table summarizes the recommended PPE.

Protection TypeSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working with fine powders or in a poorly ventilated area.Avoids inhalation of harmful dust or vapors.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure to spills.
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][3]

  • Handling Practices : Avoid direct contact with the skin and eyes.[1][2] Do not breathe in dust or vapors.[4] When handling, do not eat, drink, or smoke.[1][4] Wash hands thoroughly after handling.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[2][5] The container should be made of glass.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

EmergencyFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[2][5] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4]
Spill Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material into a suitable container for disposal.[1][5]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : The waste must be characterized as hazardous.

  • Container Management : Use designated, labeled, and sealed containers for chemical waste.

  • Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. The preferred method of disposal is incineration where possible.[6]

Visual Workflow and Logic Diagrams

To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the logical relationships for PPE selection.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh/Measure Compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Operational Workflow for Handling Chemical.

PPE Selection Logic for this compound cluster_assessment Hazard Assessment cluster_routes Exposure Routes & PPE assess_hazard Chemical: this compound assess_routes Potential Routes of Exposure assess_hazard->assess_routes route_inhalation Inhalation (Dust/Vapor) assess_routes->route_inhalation route_skin Skin Contact assess_routes->route_skin route_eye Eye Contact assess_routes->route_eye ppe_respirator Respirator route_inhalation->ppe_respirator ppe_gloves Gloves & Lab Coat route_skin->ppe_gloves ppe_goggles Safety Goggles/Face Shield route_eye->ppe_goggles

Caption: PPE Selection Logic Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Reactant of Route 2
Reactant of Route 2
4,7-dichloro-1H-imidazo[4,5-d]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.